4-(Furan-2-yl)aniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(furan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPEBSLJQGBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657386 | |
| Record name | 4-(Furan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59147-02-3 | |
| Record name | 4-(Furan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-(Furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, synthesis, and potential biological activities to serve as a valuable resource for researchers and developers in the field.
Chemical and Physical Properties
This compound is the hydrochloride salt of the aromatic amine 4-(furan-2-yl)aniline. The presence of the furan moiety, a five-membered aromatic heterocycle containing oxygen, and the aniline core makes it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form generally imparts greater water solubility and stability compared to the free base.
Quantitative data for 4-(Furan-2-yl)aniline and its hydrochloride salt are summarized in the table below. It is important to note that specific experimental data for the hydrochloride salt is limited in publicly available literature; therefore, some properties of the free base and the related compound, aniline hydrochloride, are included for reference and estimation.
| Property | Value | Source/Notes |
| IUPAC Name | 4-(Furan-2-yl)anilinium chloride | N/A |
| Synonyms | 4-(2-Furyl)aniline hydrochloride, [4-(2-Furyl)phenyl]amine hydrochloride | [1] |
| CAS Number | 1170462-44-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 195.65 g/mol | |
| Appearance | Solid (Form may vary) | General knowledge |
| Melting Point | 55.5-57 °C (for free base) | |
| Boiling Point | 276.8 °C at 760 mmHg (for free base) | |
| Density | 1.138 g/cm³ (for free base) | |
| Solubility | Soluble in water. | General property of hydrochloride salts |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the aniline phenyl ring. The furan protons would typically appear as multiplets in the aromatic region. The protons on the phenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The amine protons would present as a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would display signals corresponding to the ten carbon atoms in the molecule. The carbons of the furan and phenyl rings would resonate in the aromatic region (typically between 100 and 160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O-C stretching of the furan moiety.
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (159.18 g/mol ).[2] Fragmentation patterns would likely involve the loss of CO from the furan ring and other characteristic cleavages of the aniline structure.
Experimental Protocols
The synthesis of 4-(Furan-2-yl)aniline is not explicitly detailed in the provided search results. However, two common and effective methods for the formation of the aryl-aryl bond between the furan and aniline moieties are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A generalized protocol for each is presented below, followed by a standard procedure for hydrochloride salt formation.
Synthesis of 4-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoaniline) with an organoboron compound (e.g., 2-furylboronic acid).[3]
Materials:
-
4-Bromoaniline
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
An inorganic base (e.g., potassium carbonate, sodium carbonate)
-
An appropriate solvent system (e.g., toluene/water, DMF/water)
Procedure:
-
To a reaction vessel, add 4-bromoaniline (1 equivalent), 2-furylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand.
-
Add the base (2-3 equivalents) and the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Formation of this compound
-
Dissolve the purified 4-(furan-2-yl)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or ethyl acetate).
-
Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the aniline derivative at 0 °C.
-
Continue stirring for a designated period, during which the hydrochloride salt will precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with cold anhydrous solvent to remove any unreacted starting material.
-
Dry the resulting this compound salt under vacuum.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound via a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the synthesis of this compound.
Hypothetical Antiproliferative Signaling Pathway
Furan derivatives have been investigated for their potential antiproliferative activities.[4][5] Some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[6] The following diagram illustrates a hypothetical signaling pathway through which a furan-containing compound might exert its antiproliferative effects. This is a generalized representation and may not be specific to this compound.
Caption: Hypothetical antiproliferative signaling pathway for a furan derivative.
Potential Biological Activities
The furan scaffold is present in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications.[7][8]
-
Antifungal Activity: Several furan-containing compounds have demonstrated notable antifungal properties.[9] The mechanism of action can vary, but some derivatives have been shown to inhibit essential fungal enzymes, such as succinate dehydrogenase (SDH), which is crucial for fungal respiration.[9]
-
Antiproliferative Activity: As depicted in the hypothetical pathway above, furan derivatives have shown promise as anticancer agents.[4] Their mechanisms can involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, and the induction of apoptosis through pathways involving key regulatory proteins like p53, Bax, and Bcl-2.[4][6]
-
Other Activities: The furan nucleus is a versatile pharmacophore, and its derivatives have been investigated for antibacterial, antiviral, anti-inflammatory, and analgesic properties.[10]
Conclusion
This compound is a valuable heterocyclic compound with potential applications in drug discovery and materials science. While comprehensive experimental data for the hydrochloride salt is somewhat limited in the public domain, this guide provides a summary of the available information on its properties, synthesis, and potential biological activities based on its structural motifs. Further research is warranted to fully characterize this compound and explore its therapeutic and industrial potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative evaluation of certain iminonaphtho[2,3-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
A Technical Guide to 4-(Furan-2-yl)aniline Hydrochloride for Researchers
Introduction: 4-(Furan-2-yl)aniline hydrochloride is a heterocyclic aromatic amine salt that holds interest for researchers in medicinal chemistry and materials science. Its structure combines an aniline moiety, a common building block in pharmaceuticals and dyes, with a furan ring. The furan scaffold is a crucial component in numerous physiologically active compounds and is often used as a bioisostere for phenyl rings to modify steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, spectroscopic characteristics, and safety protocols, tailored for professionals in drug development and scientific research.
Compound Identification and Physicochemical Properties
This compound is the salt form of the parent compound 4-(furan-2-yl)aniline. The hydrochloride salt is often prepared to improve the stability and solubility of the amine.
Chemical Structure:
The structure consists of a furan ring attached at its 2-position to the 4-position of an aniline ring. The amine group is protonated to form the hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1170462-44-8 | [3][4] |
| Molecular Formula | C₁₀H₁₀ClNO | [3][5] |
| Molecular Weight | 195.65 g/mol | [3] |
| Appearance | Solid | [5] |
| InChI | 1S/C10H9NO.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | [3] |
| InChI Key | VAZPEBSLJQGBBB-UHFFFAOYSA-N | [3] |
| SMILES | NC1=CC=C(C2=CC=CO2)C=C1.[H]Cl | [4] |
| Synonyms | [4-(2-Furyl)phenyl]amine hydrochloride, 4-(2-furanyl)aniline hydrochloride | [3] |
Plausible Synthesis and Experimental Protocol
While specific synthesis procedures for this compound are not widely published, a logical approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, followed by deprotection and salt formation.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1170462-44-8|this compound|BLD Pharm [bldpharm.com]
- 5. cymitquimica.com [cymitquimica.com]
Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide
Abstract
This technical guide provides a detailed overview of the spectroscopic data for the aromatic compound 4-(Furan-2-yl)aniline hydrochloride. Due to the limited availability of complete experimental spectra for this specific salt in published literature, this document presents a comprehensive analysis based on the spectroscopic characteristics of its constituent moieties, aniline and furan, along with predicted data for the free base, 4-(Furan-2-yl)aniline. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the expected spectroscopic profile of this compound.
Introduction
This compound is a heterocyclic aromatic amine salt. The structure consists of a furan ring attached to an aniline ring at the para position. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds in research and development. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data (in DMSO-d₆):
The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of both the furan and aniline rings. The protonation of the amino group will lead to a downfield shift of the adjacent aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₃⁺ | > 10 | broad singlet | Exchangeable with D₂O |
| Aniline H-2, H-6 | 7.5 - 7.8 | doublet | |
| Aniline H-3, H-5 | 7.2 - 7.4 | doublet | |
| Furan H-5' | ~7.7 | doublet | |
| Furan H-3' | ~6.7 | doublet | |
| Furan H-4' | ~6.5 | doublet of doublets |
Expected ¹³C NMR Data (in DMSO-d₆):
The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Furan C-2' | ~155 |
| Aniline C-1 | ~140 |
| Aniline C-4 | ~130 |
| Aniline C-2, C-6 | ~129 |
| Furan C-5' | ~144 |
| Aniline C-3, C-5 | ~116 |
| Furan C-3' | ~112 |
| Furan C-4' | ~108 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the hydrochloride salt will show characteristic bands for the ammonium group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (-NH₃⁺) | 3200 - 2800 | Strong, broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-N stretch | 1350 - 1250 | Medium |
| C-O-C stretch (furan) | 1250 - 1020 | Strong |
| Aromatic C-H bend | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum would be obtained for the free base, 4-(Furan-2-yl)aniline, after the loss of HCl.
Predicted MS Data for 4-(Furan-2-yl)aniline:
| Adduct | Predicted m/z |
| [M]⁺ | 159.07 |
| [M+H]⁺ | 160.08 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. While complete experimental data is currently scarce in the literature, the analysis of its constituent parts and predicted data offers valuable insights for researchers working with this compound. The provided experimental protocols serve as a standard guide for obtaining high-quality spectroscopic data for this and similar molecules.
Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide outlines the experimental framework for determining the solubility profile of 4-(Furan-2-yl)aniline hydrochloride, a key intermediate in medicinal chemistry. Due to the limited availability of public-domain data on its solubility, this document focuses on providing detailed experimental protocols and workflows to enable researchers to generate this crucial dataset. The methodologies described herein are based on well-established pharmaceutical industry standards, including the shake-flask method and potentiometric titration, ensuring the generation of accurate and reproducible results.
Introduction
4-(Furan-2-yl)aniline and its hydrochloride salt are heterocyclic aromatic amines that serve as building blocks in the synthesis of various pharmacologically active compounds. A comprehensive understanding of the solubility of this compound in a range of solvents is paramount for its effective use in drug discovery and development. Solubility data informs the selection of appropriate solvent systems for synthesis, purification, formulation, and in vitro/in vivo testing.
This guide provides a robust starting point for laboratories to establish the solubility characteristics of this compound.
Solubility Data of this compound
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[1] Aniline hydrochloride itself is soluble in water.[2] However, the larger, more complex structure of this compound necessitates empirical determination of its solubility in various solvents.
The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to measure solubility at controlled temperatures, such as 4°C (for stability studies) and 37°C (to mimic physiological conditions).[3]
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 4 | Data to be determined | HPLC, UV-Vis |
| Purified Water | 37 | Data to be determined | HPLC, UV-Vis |
| Phosphate Buffered Saline (pH 7.4) | 37 | Data to be determined | HPLC, UV-Vis |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | HPLC, UV-Vis |
| Methanol | 25 | Data to be determined | HPLC, UV-Vis |
| Ethanol | 25 | Data to be determined | HPLC, UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | HPLC, UV-Vis |
| Acetonitrile | 25 | Data to be determined | HPLC, UV-Vis |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the thermodynamic solubility of a compound.
Shake-Flask Method (Gold Standard)
The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[4][5] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period.
Materials and Equipment:
-
This compound (pure solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Stoppered flasks or vials
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[5][6]
-
After equilibration, allow the flasks to stand to let the undissolved solids settle.
-
Carefully withdraw a sample from the supernatant. For accurate separation of the saturated solution from the solid, centrifugation or filtration is required.[5]
-
Measure the pH of the saturated solution to check for any changes.[4]
-
Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[7]
-
Calculate the solubility in mg/mL or other desired units.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration can be a rapid and accurate method to determine the pH-dependent solubility profile.[8][9] This method is particularly useful for compounds with acidic or basic functional groups.
Materials and Equipment:
-
This compound (pure solid)
-
Purified water or aqueous buffer solutions
-
Standardized acidic and basic titrants (e.g., HCl, NaOH)
-
Automated titrator equipped with a pH electrode
-
Stirrer
-
Analytical balance
Procedure:
-
Prepare a suspension of this compound in an aqueous medium.
-
Place the suspension in the titration vessel and allow it to stir to achieve initial equilibrium.
-
Titrate the suspension with a standardized acid or base.
-
Record the pH of the solution as a function of the volume of titrant added.
-
The point at which the compound begins to precipitate or dissolve is identified by a change in the titration curve.
-
The intrinsic solubility and pKa can be calculated from the titration data.[10] This method can provide a detailed solubility-pH profile.[9]
Caption: Workflow for Potentiometric Solubility Determination.
Conclusion
References
- 1. Buy 4-Fluoro-3-(propan-2-yl)aniline hydrochloride (EVT-13635073) [evitachem.com]
- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. pubs.acs.org [pubs.acs.org]
The Rising Potential of Furan-Containing Aniline Derivatives in Therapeutic Applications: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning biological activities of furan-containing aniline derivatives. This whitepaper provides an in-depth analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The intersection of furan and aniline moieties has given rise to a class of synthetic compounds with significant therapeutic potential. The inherent bioactivity of the furan ring, a common scaffold in numerous natural and synthetic biologically active compounds, is synergistically enhanced by the versatile aniline structure.[1] This combination offers a flexible platform for medicinal chemists to develop novel drug candidates targeting a spectrum of diseases. This technical guide consolidates the current understanding of the biological activities of these derivatives, presenting key data and methodologies to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Cellular Pathways
Furan-containing aniline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
One significant target of these compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] Some furan-aniline derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of key proteins like Akt and mTOR, ultimately inducing apoptosis in cancer cells.[2] For instance, a novel aniline derivative has been shown to promote apoptosis in non-small cell lung cancer cells by activating PI3K/Akt/mTOR-mediated autophagy.[2]
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the in vitro cytotoxic activity of representative furan-containing aniline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Carbamothioyl-furan-2-carboxamide 4d | HepG2 (Liver) | <20 µg/mL | [3] |
| Carbamothioyl-furan-2-carboxamide 4a | HepG2 (Liver) | <20 µg/mL | [3] |
| Carbamothioyl-furan-2-carboxamide 4b | HepG2 (Liver) | <20 µg/mL | [3] |
| Carbamothioyl-furan-2-carboxamide 4c | HepG2 (Liver) | <20 µg/mL | [3] |
| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [4] |
| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [4] |
| Ciminalum-4-thiazolidinone hybrid | MDA-MB-231 (Breast) | 1.37 - 21.85 | [5] |
| Ciminalum-4-thiazolidinone hybrid | MCF-7 (Breast) | 1.37 - 21.85 | [5] |
| Ciminalum-4-thiazolidinone hybrid | T-47D (Breast) | 1.37 - 21.85 | [5] |
| Ciminalum-4-thiazolidinone hybrid | SCC-15 (Tongue Squamous) | 6.72 - 39.85 | [5] |
Antimicrobial Activity: A New Front Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing aniline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents the antimicrobial activity of selected furan-aniline derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamide 4f | E. coli | 230-295 | [6] |
| Carbamothioyl-furan-2-carboxamide 4f | S. aureus | 230-295 | [6] |
| Carbamothioyl-furan-2-carboxamide 4f | B. cereus | 230-295 | [6] |
| Carbamothioyl-furan-2-carboxamide 4a | S. aureus | 240-280 | [6] |
| Carbamothioyl-furan-2-carboxamide 4b | E. coli | 240-280 | [6] |
| Carbamothioyl-furan-2-carboxamide 4c | B. cereus | 240-280 | [6] |
| N-(4-aryl phenyl)furan-2-carboxamide 3 | Carbapenem-resistant A. baumannii (CRAB) | 6.25 | [7] |
| N-(4-aryl phenyl)furan-2-carboxamide 3 | Carbapenem-resistant E. cloacae (CREC) | 6.25 | [7] |
| N-(4-aryl phenyl)furan-2-carboxamide 3 | Carbapenem-resistant K. pneumoniae (CRKP) | 6.25 | [7] |
| N-(4-aryl phenyl)furan-2-carboxamide 3 | Methicillin-resistant S. aureus (MRSA) | 12.5 | [7] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Furan-containing aniline derivatives have been investigated for their ability to modulate inflammatory responses. Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Key targets for these compounds include enzymes like β-glucuronidase and lysozyme, which are released by neutrophils during inflammation, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The inhibitory activities of these derivatives are presented in the following table.
| Compound ID | Target | IC50 (µM) | Reference |
| 2-(furan-2-yl)-4-phenoxyquinoline 8 | β-glucuronidase release | 5.0 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | β-glucuronidase release | 9.5 | [8] |
| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme release | 4.6 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Lysozyme release | 7.1 | [8] |
| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation | 2.3 | [8] |
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of furan-aniline derivatives.
Figure 2: A generalized workflow for the MTT assay to evaluate the cytotoxicity of furan-aniline derivatives.
Experimental Protocols
Synthesis of Furan-Containing Aniline Derivatives
A general method for the synthesis of furan-2-carboxamides involves the activation of furan-2-carboxylic acid followed by reaction with a substituted aniline.
General Procedure for the Synthesis of N-Aryl-Furan-2-Carboxamides:
-
Dissolve furan-2-carboxylic acid (1 equivalent) and a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in an appropriate solvent like tetrahydrofuran (THF).
-
Stir the mixture at a specified temperature (e.g., 45°C) for a designated time (e.g., 2 hours) to activate the carboxylic acid.
-
In a separate flask, dissolve the desired aniline derivative (1.5 equivalents) in THF.
-
Add the solution of the activated carboxylic acid dropwise to the aniline solution.
-
Stir the reaction mixture at the same temperature for an extended period (e.g., 18-20 hours).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with an aqueous solution of sodium bicarbonate and then with hydrochloric acid.
-
Dry the organic layer with a drying agent (e.g., Na2SO4), filter, and concentrate.
-
Purify the final product by flash column chromatography.[9]
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the furan-aniline derivatives and incubate for an additional 48-72 hours.
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
In Vitro Antimicrobial Activity - Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).
-
Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the furan-aniline derivative solution (at a known concentration) into each well. A standard antibiotic and a solvent control are also included.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Anti-inflammatory Activity - β-Glucuronidase Release Assay
This assay measures the release of the enzyme β-glucuronidase from neutrophils, which is an indicator of degranulation and inflammation.
Protocol:
-
Isolate human neutrophils from peripheral blood.
-
Pre-incubate the neutrophils with the furan-aniline derivatives at various concentrations for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulate the neutrophils with a pro-inflammatory agent (e.g., fMLP/CB) for a further incubation period (e.g., 30 minutes).
-
Stop the reaction by centrifugation in the cold to pellet the cells.
-
Transfer the supernatant to a new plate and add a substrate for β-glucuronidase (e.g., phenolphthalein glucuronic acid).
-
Incubate the plate to allow for the enzymatic reaction.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of released β-glucuronidase.[10][11]
Conclusion and Future Directions
Furan-containing aniline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.
Future research should focus on elucidating the detailed molecular mechanisms of action, including the identification of specific protein targets and the exploration of their effects on other relevant signaling pathways. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of these derivatives in preclinical models. The continued investigation of furan-containing aniline derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 11. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]
Pharmacological significance of the furan scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity have made it a privileged scaffold for the development of a wide array of therapeutic agents. This technical guide delves into the pharmacological significance of the furan moiety, providing a comprehensive overview of its diverse biological activities, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and insights into the signaling pathways it modulates.
Diverse Biological Activities of the Furan Scaffold
The furan nucleus is a key pharmacophore in numerous clinically approved drugs and investigational compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, contributing to enhanced biological activity.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including:
-
Antimicrobial Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties. The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics used in the treatment of urinary tract infections.[2] Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[3][4]
-
Anticancer Activity: A significant number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents.[5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5]
-
Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory drugs, most notably the selective COX-2 inhibitors like rofecoxib (withdrawn from the market). These drugs function by blocking the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[7]
-
Antiviral Activity: Certain furan derivatives have shown promise as antiviral agents, with activity against a range of viruses.[2]
-
Cardiovascular Effects: Furan-containing drugs like ranolazine are used in the management of chronic angina.[8][9] Ranolazine's primary mechanism involves the inhibition of the late sodium current in cardiac cells, which helps to reduce intracellular calcium overload and improve myocardial function.[8][10]
Quantitative Analysis of Furan Derivatives' Biological Activity
The potency of furan-containing compounds across different therapeutic areas has been quantified using various in vitro assays. The following tables summarize key quantitative data for representative furan derivatives.
Table 1: Anticancer Activity of Furan Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Furan-pyridinone derivative 4c | KYSE70 (Esophageal Cancer) | 1.463 µg/mL (24h), 1.329 µg/mL (48h) | [6] |
| Furan-pyridinone derivative 4c | KYSE150 (Esophageal Cancer) | 0.888 µg/mL (24h), 0.655 µg/mL (48h) | [6] |
| Furan-based derivative 4 | MCF-7 (Breast Cancer) | 4.06 µM | [5][11] |
| Furan-based derivative 7 | MCF-7 (Breast Cancer) | 2.96 µM | [5][11] |
| Pyrazolyl hybrid chalcone 7g | A549 (Lung Carcinoma) | 27.7 µg/mL | [12] |
| Pyrazolyl hybrid chalcone 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | [12] |
Table 2: Anti-inflammatory Activity of Furan Derivatives
| Compound | Assay | IC50 Value | Reference |
| Furan hybrid molecule H1 | Inhibition of Albumin Denaturation (IAD) | 114.31 µg/mL | [1] |
| Furan hybrid molecule H2 | Inhibition of Albumin Denaturation (IAD) | 120.55 µg/mL | [1] |
| Furan hybrid molecule H3 | Inhibition of Albumin Denaturation (IAD) | 150.99 µg/mL | [1] |
| Furan hybrid molecule H4 | Inhibition of Albumin Denaturation (IAD) | 118.64 µg/mL | [1] |
| Furan hybrid molecule H1 | Antitryptic Activity (ATA) | 85.33 µg/mL | [1] |
| Furan hybrid molecule H2 | Antitryptic Activity (ATA) | 60.21 µg/mL | [1] |
Table 3: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | MIC Value | Reference |
| 2(5H)-Furanone Derivative F131 | S. aureus isolates | 8–16 µg/mL | [13] |
| 2(5H)-Furanone Derivative F131 | C. albicans isolates | 32–128 µg/mL | [13] |
| Furanone F105 | S. aureus | 10 µg/mL | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of furan derivatives.
Synthesis of Furan Derivatives: General Condensation Method
This protocol describes a general method for the synthesis of furan amides from an amine and a furan acid chloride.[15]
-
Reaction Setup: To a stirred solution of the desired amine (1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, slowly add the corresponding furan-2-carbonyl chloride (1.5 mmol) and pyridine (3 mmol).
-
Reaction Execution: Stir the resulting mixture at 0 °C for 4 hours.
-
Work-up: Partition the reaction mixture between water and dichloromethane.
-
Purification: The organic phase is collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the furan derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the treatment period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37 °C to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the furan derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by furan-containing drugs and a general workflow for their discovery and evaluation.
Caption: Mechanism of action of Rofecoxib.
Caption: Mechanism of action of Nitrofurantoin.
Caption: Mechanism of action of Ranolazine.
Caption: General workflow for furan-based drug discovery.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unit 3 furan & thiophene | PDF [slideshare.net]
- 5. slideteam.net [slideteam.net]
- 6. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 13. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Synthesis, and Potential Biological Significance
This technical guide provides a detailed comparative analysis of 4-(Furan-2-yl)aniline and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key physicochemical properties, outlines experimental protocols for synthesis and analysis, and explores the potential biological activities of these compounds, drawing upon existing data for furan-containing molecules and aniline derivatives.
Core Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of a compound and its salt form is crucial for its application in research and drug development. The conversion of a free base to its hydrochloride salt can significantly alter properties such as solubility, stability, and melting point. Below is a summary of the available and predicted data for 4-(Furan-2-yl)aniline and its hydrochloride salt.
Table 1: Physicochemical Properties of 4-(Furan-2-yl)aniline and its Hydrochloride Salt
| Property | 4-(Furan-2-yl)aniline (Free Base) | 4-(Furan-2-yl)aniline Hydrochloride | Source(s) |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 159.19 g/mol | 195.64 g/mol | [2][3] |
| Appearance | Solid | Solid | [2][3] |
| Melting Point | 55.5-57 °C | Not available | [4] |
| Boiling Point | 276.8 °C at 760 mmHg | Not applicable | [4] |
| pKa (Predicted) | ~4.0 - 5.0 | Not applicable | [5][6][7][8] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water. | Predicted to have higher aqueous solubility compared to the free base. | [4][9][10][11] |
| Stability | Susceptible to oxidation and degradation upon exposure to air and light. | Generally more stable than the free base due to the protonation of the amine group, which prevents oxidation. | [12][13] |
Note on Predicted Values: Due to the limited availability of experimental data for these specific compounds, some values, particularly for pKa and solubility, are predicted based on the known properties of similar chemical structures, such as aniline and other furan derivatives. Experimental verification of these properties is highly recommended.
Synthesis and Salt Formation: Experimental Protocols
The synthesis of 4-(Furan-2-yl)aniline can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a common and efficient method. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.
Synthesis of 4-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides a versatile method for the formation of carbon-carbon bonds. In this context, it can be used to couple an aryl halide (e.g., 4-bromoaniline) with a furan boronic acid or ester.
General Experimental Protocol:
-
Reaction Setup: To a dried round-bottom flask, add 4-bromoaniline (1 equivalent), 2-furylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or 1,2-dimethoxyethane) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Furan-2-yl)aniline.[9][10][14][15][16][17][18]
Preparation of this compound
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.
General Experimental Protocol:
-
Dissolution: Dissolve 4-(Furan-2-yl)aniline in a suitable organic solvent in which the free base is soluble, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., a solution of HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the free base at room temperature or cooled in an ice bath.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove any unreacted starting material or impurities. Dry the salt under vacuum to obtain the final product.[19][20]
Analytical Characterization: Methodologies
Proper characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of 4-(Furan-2-yl)aniline would be expected to show characteristic signals for the aromatic protons on both the furan and aniline rings, as well as a signal for the amine (-NH₂) protons. The coupling patterns and chemical shifts of these protons provide valuable structural information.[6][21][22][23][24][25][26]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[6][21][22][24][25]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(Furan-2-yl)aniline (Predicted values; experimental verification required)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Furan-H3 | 6.3 - 6.5 | 105 - 110 |
| Furan-H4 | 6.4 - 6.6 | 111 - 115 |
| Furan-H5 | 7.3 - 7.5 | 141 - 145 |
| Aniline-H2,6 | 7.3 - 7.5 | 125 - 130 |
| Aniline-H3,5 | 6.6 - 6.8 | 114 - 118 |
| -NH₂ | 3.5 - 4.5 (broad) | - |
| Furan-C2 | - | 150 - 155 |
| Aniline-C1 | - | 145 - 150 |
| Aniline-C4 | - | 120 - 125 |
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
4-(Furan-2-yl)aniline: The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). The furan ring would also exhibit a characteristic C-O-C stretching band.[26][27][28]
-
This compound: The formation of the ammonium salt would lead to a significant change in the N-H stretching region. The sharp bands of the primary amine would be replaced by a broad absorption band for the N⁺-H stretching of the ammonium ion, typically in the range of 2200-3000 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compounds and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for these types of aromatic compounds.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Method validation should be performed to ensure linearity, accuracy, precision, and robustness of the analytical method.[7][12][29][30][31]
Biological Activity and Potential Signaling Pathways
While specific biological data for 4-(Furan-2-yl)aniline is limited, the furan and aniline moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications.
Known Activities of Furan and Aniline Derivatives
-
Anticancer Activity: Many furan-containing compounds have demonstrated significant anticancer properties.[21][32] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. Similarly, aniline derivatives are core structures in many approved anticancer drugs, particularly tyrosine kinase inhibitors.[3][33][34]
-
Enzyme Inhibition: Furan-based molecules have been shown to inhibit various enzymes, including protein tyrosine kinases, which are often dysregulated in cancer.[2][16]
Hypothesized Signaling Pathway Involvement
Given the prevalence of furan and aniline motifs in kinase inhibitors, it is plausible that 4-(Furan-2-yl)aniline derivatives could exert their potential anticancer effects by modulating key cellular signaling pathways.
Disclaimer: The signaling pathway depicted above is a hypothesized mechanism of action based on the known activities of structurally related compounds. Further experimental studies, such as kinase assays and western blotting, are required to validate the specific molecular targets and signaling pathways affected by 4-(Furan-2-yl)aniline and its derivatives.[25][29]
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key differences and characteristics of 4-(Furan-2-yl)aniline and its hydrochloride salt. The hydrochloride salt is expected to offer advantages in terms of aqueous solubility and stability, which are critical for many applications in drug development. While the biological activity of these specific compounds remains to be fully elucidated, the prevalence of the furan and aniline scaffolds in a wide range of bioactive molecules suggests that they represent a promising starting point for the design of novel therapeutic agents, particularly in the area of oncology.
Future research should focus on:
-
Experimental determination of physicochemical properties: Accurate measurement of solubility in various pharmaceutically relevant solvents and the pKa of 4-(Furan-2-yl)aniline is essential.
-
In-depth biological evaluation: Screening of these compounds against a panel of cancer cell lines and relevant enzymatic assays will help to identify their biological targets and mechanism of action.
-
Structural optimization: Based on initial biological data, medicinal chemistry efforts can be directed towards the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties.
By systematically addressing these areas, the full potential of 4-(Furan-2-yl)aniline and its derivatives as valuable tools in chemical biology and drug discovery can be realized.
References
- 1. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-(Furan-2-yl)aniline | 59147-02-3 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-(FURAN-2-YL)ANILINE | CAS 59147-02-3 [matrix-fine-chemicals.com]
- 5. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. cool.culturalheritage.org [cool.culturalheritage.org]
- 10. Data-driven frameworks to robustly predict solubility parameter of diverse polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 12. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Furan synthesis [organic-chemistry.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. m.youtube.com [m.youtube.com]
- 21. rsc.org [rsc.org]
- 22. scielo.br [scielo.br]
- 23. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]
- 24. researchgate.net [researchgate.net]
- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 26. researchgate.net [researchgate.net]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rjpn.org [rjpn.org]
- 31. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 33. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Dual Nature of Furan: An In-depth Technical Guide to its Electron-Rich Character and Aromaticity for Drug Development
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Unique Electronic Properties of Furan and its Derivatives.
This technical guide delves into the core principles governing the chemical behavior of furan and its derivatives, focusing on their pronounced electron-rich nature and nuanced aromaticity. A thorough understanding of these characteristics is paramount for leveraging the furan scaffold in modern medicinal chemistry and drug discovery. This document provides a detailed examination of the theoretical underpinnings, quantitative measures of aromaticity, experimental protocols for characterization, and the strategic application of furan's unique properties in the design of novel therapeutics.
The Electron-Rich Nature of Furan: A Consequence of Heterocyclic Aromaticity
Furan is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom.[1] Its aromaticity stems from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a planar, cyclic, conjugated system with 6 π-electrons, thereby satisfying Hückel's rule.[1][2] This delocalization of the oxygen's lone pair results in a significant increase in electron density within the ring compared to its all-carbon counterpart, benzene.
The electron distribution in furan can be represented by a series of resonance structures, which illustrate the delocalization of the π-electrons and the resulting partial negative charge on the carbon atoms and a partial positive charge on the oxygen atom. This electron-rich character is a defining feature of furan's reactivity.
Resonance structures of furan illustrating electron delocalization.
This increased electron density makes furan and its derivatives highly susceptible to electrophilic attack, rendering them significantly more reactive in electrophilic substitution reactions than benzene.[2]
Quantifying the Aromaticity of Furan
While furan is classified as aromatic, its aromatic character is considered to be modest when compared to benzene. This is reflected in its lower resonance energy. The aromaticity of furan and related five-membered heterocycles is a subject of considerable interest and has been quantified using various experimental and computational methods. A comparative summary of key aromaticity indices is presented below.
| Compound | Resonance Energy (kcal/mol) | HOMA (Harmonic Oscillator Model of Aromaticity) | NICS(1) (Nucleus-Independent Chemical Shift, ppm) | Magnetic Susceptibility Exaltation (Λ, cgs-ppm) |
| Benzene | 36 | ~0.979 | -10.2 | -13.4 |
| Thiophene | 29 | ~0.915 | -8.4 | -11.1 |
| Pyrrole | 21 | ~0.899 | -9.8 | -9.9 |
| Furan | 16 | ~0.709 | -7.6 | -7.8 |
Note: The values presented are approximate and can vary slightly depending on the specific computational or experimental method used. Higher resonance energy, HOMA values closer to 1, more negative NICS values, and larger negative magnetic susceptibility exaltations generally indicate greater aromaticity.
The data clearly indicates that furan is the least aromatic among these common five-membered heterocycles, which correlates with its higher reactivity and propensity to undergo reactions that involve the disruption of the aromatic system, such as Diels-Alder reactions.[2]
Impact on Chemical Reactivity: Electrophilic Substitution
The electron-rich nature of the furan ring dictates its reactivity towards electrophiles. Electrophilic substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance, with three contributing resonance structures, compared to the two resonance structures for attack at the C3 (β) position.
Mechanism of electrophilic substitution on furan.
The Furan Scaffold in Drug Discovery and Development
The unique electronic properties of the furan ring make it a valuable scaffold in medicinal chemistry. Its electron-rich nature allows for a variety of chemical modifications, and its moderate aromaticity influences its metabolic stability and potential for bioisosteric replacement of other aromatic systems.[3][4][5]
Furan as a Bioisostere
The furan ring can act as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic and physicochemical properties. This substitution can lead to improved solubility, altered metabolic pathways, and enhanced binding interactions with biological targets.
Furan as a bioisostere for the phenyl group in drug design.
Furan in Approved Drugs
Numerous FDA-approved drugs incorporate the furan moiety, highlighting its therapeutic importance. Notable examples include:
-
Nitrofurantoin: An antibiotic used for urinary tract infections. Its mechanism involves the reduction of the nitro group, facilitated by the furan ring, to reactive intermediates that damage bacterial DNA and proteins.[1][2][6]
-
Ranitidine: A histamine H2-receptor antagonist used to decrease stomach acid production. The furan ring is a key component of the molecule's structure, contributing to its overall shape and interaction with the H2 receptor.
-
Amiodarone: An antiarrhythmic agent.
-
Furosemide: A diuretic.
Mechanism of Action: Nitrofurantoin
The antibacterial action of nitrofurantoin provides an excellent example of how the furan ring contributes to a drug's mechanism. The electron-rich furan ring is crucial for the reductive activation of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are responsible for the drug's cytotoxic effects on bacteria.
Mechanism of action of Nitrofurantoin.
Experimental Protocols for Characterization and Synthesis
Synthesis of Furan Derivatives: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[6][7]
Detailed Methodology:
-
Reactant Preparation: A 1,4-dicarbonyl compound (e.g., hexane-2,5-dione to synthesize 2,5-dimethylfuran) is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: An acid catalyst is added to the solution. Common catalysts include sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or a Lewis acid like zinc chloride (ZnCl₂).
-
Reaction: The mixture is heated, typically to reflux, for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure furan derivative.
Experimental workflow for the Paal-Knorr furan synthesis.
Analysis of Furan Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile furan derivatives.[5][8][9]
Detailed Methodology:
-
Sample Preparation: The sample containing the furan derivative is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane). If necessary, a derivatization step may be performed to increase volatility and thermal stability. An internal standard may be added for quantitative analysis.
-
Injection: A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet, which is heated to a high temperature to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven where the temperature is programmed to increase over time. Separation of the components is achieved based on their different boiling points and interactions with the stationary phase of the column.
-
Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint" that can be compared to a library of known spectra for identification. The retention time (the time it takes for a compound to travel through the column) also aids in identification. For quantitative analysis, the peak area of the analyte is compared to that of the internal standard.
Determination of Magnetic Susceptibility
Magnetic susceptibility measurements can provide insight into the aromaticity of a compound. Diamagnetic susceptibility exaltation, a measure of the extent to which a molecule's diamagnetism is enhanced by the presence of a ring current, is a useful indicator of aromaticity. The Gouy balance method is a classic technique for this measurement.
Detailed Methodology (Gouy Balance):
-
Apparatus Setup: A long, cylindrical sample tube is suspended from a sensitive balance, with the bottom of the tube positioned between the poles of a powerful electromagnet.
-
Initial Measurement (Field Off): The weight of the sample tube filled with the substance under investigation is accurately measured in the absence of a magnetic field.
-
Second Measurement (Field On): The electromagnet is turned on, and the weight of the sample tube is measured again.
-
Calculation: Diamagnetic substances, like furan, will be slightly repelled by the magnetic field, resulting in an apparent decrease in weight. Paramagnetic substances would be attracted, showing an increase in weight. The change in weight is directly proportional to the magnetic susceptibility of the substance. By calibrating the instrument with a substance of known magnetic susceptibility, the susceptibility of the sample can be determined.
Conclusion
The electron-rich nature and moderate aromaticity of the furan ring are intrinsically linked, giving rise to a unique reactivity profile that is highly valuable in the field of drug discovery and development. Its susceptibility to electrophilic substitution and its ability to participate in a range of other chemical transformations allow for the synthesis of diverse molecular architectures. Furthermore, the furan scaffold's role as a versatile bioisostere provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. A deep understanding of the fundamental principles outlined in this guide is essential for any scientist seeking to harness the full potential of furan chemistry in the pursuit of novel and effective therapeutics.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 5. Determination of Furan in Foods | FDA [fda.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Unknown: A Technical Guide to the Safety, Toxicity, and Handling of 4-(Furan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 4-(Furan-2-yl)aniline hydrochloride have not been thoroughly investigated. This document compiles available safety information for structurally related compounds to guide risk assessment and handling procedures. All work with this compound should be conducted under the assumption that it is hazardous.
Executive Summary
This technical guide addresses the safety, toxicity, and handling precautions for this compound. Due to a significant lack of specific toxicological data for this compound, this guide provides a comprehensive overview of the known hazards of the isomeric 3-(Furan-2-yl)aniline hydrochloride, the parent compound aniline hydrochloride, and the structural component furan. This information is intended to inform risk assessments and promote safe handling practices in a research and development setting. All personnel should adhere to strict safety protocols and treat this compound as a substance with significant potential for toxicity.
Hazard Identification and Classification
Table 1: GHS Classification for 3-(Furan-2-yl)aniline Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for 3-(Furan-2-yl)aniline hydrochloride.
It is prudent to assume that this compound exhibits a similar hazard profile.
Toxicological Profile Based on Structurally Related Compounds
In the absence of specific data, an understanding of the toxicology of aniline hydrochloride and furan can provide insight into the potential risks associated with this compound. Aromatic amines are a class of compounds known for their potential for toxicity, including carcinogenicity and mutagenicity.[1][2]
Aniline Hydrochloride
Aniline hydrochloride is classified as highly toxic.[3][4][5]
Table 2: Summary of Toxicological Data for Aniline Hydrochloride
| Hazard Class | GHS Category | Key Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3][4][5][6] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[3][5][6] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][4][5][6] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[3][4][5][6] |
| Carcinogenicity | 1B/2 | H350/H351: May cause/Suspected of causing cancer.[3][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[3][5][6] |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[3][5] |
The primary toxic effect of aniline is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is impaired, leading to cyanosis, headache, dizziness, and in severe cases, death.[7][8]
Furan
Furan is primarily associated with liver toxicity and is classified as a possible human carcinogen.[9][10][11]
Table 3: Summary of Toxicological Data for Furan
| Endpoint | Observation |
| Carcinogenicity | Classified as a possible human carcinogen (Group 2B) by IARC. Induces hepatocellular tumors in rats and mice.[9][10][12] |
| Hepatotoxicity | The liver is the primary target organ.[10][11] Furan is metabolized by cytochrome P-450 to a reactive metabolite, cis-2-butene-1,4-dial, which is responsible for its toxic effects.[10] |
| Acute Toxicity | Oral exposure can lead to transient hepatotoxicity.[10] |
Given that this compound contains both the aniline and furan moieties, there is a scientific basis to be concerned about potential overlapping toxicities, including but not limited to methemoglobinemia, skin sensitization, mutagenicity, and carcinogenicity, with the liver as a potential target organ.
Handling Precautions and Personal Protective Equipment (PPE)
Due to the unknown toxicological profile and the hazards of related compounds, stringent safety measures are required when handling this compound.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended.[13]
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemically resistant apron or suit is advised.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary.
The following diagram illustrates the relationship between the GHS hazards identified for the 3-isomer and the corresponding recommended PPE.
Experimental Protocols: Safe Handling Workflow
As no specific experimental protocols for the toxicological assessment of this compound are available, a general workflow for handling a chemical with unknown toxicity is provided.[13][14]
First Aid and Emergency Procedures
In case of exposure, immediate action is critical.
Table 4: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician. |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Source: General first aid for hazardous chemicals and information from related SDS.[4][5][7]
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Do not let the chemical enter drains.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive.[4][7]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Conclusion
While specific toxicological data for this compound is lacking, the known hazards of its structural components—aniline and furan—warrant a high degree of caution. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is acutely toxic, a skin and eye irritant, and a potential mutagen and carcinogen. Adherence to the stringent handling protocols, engineering controls, and personal protective equipment recommendations outlined in this guide is essential to minimize risk and ensure a safe laboratory environment. Further toxicological studies are necessary to fully characterize the hazard profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. flinnsci.com [flinnsci.com]
- 5. cpachem.com [cpachem.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. WHO | JECFA [apps.who.int]
- 12. pnnl.gov [pnnl.gov]
- 13. twu.edu [twu.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Commercial suppliers of 4-(Furan-2-yl)aniline hydrochloride
An In-Depth Technical Guide to 4-(Furan-2-yl)aniline Hydrochloride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile building block with significant potential in drug discovery and medicinal chemistry. This document details its chemical and physical properties, commercial availability, synthetic methodologies, and explores its potential biological significance and mechanisms of action.
Chemical Properties and Commercial Availability
This compound is a heterocyclic compound featuring a furan ring linked to an aniline moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 195.65 g/mol | |
| CAS Number | 1170462-44-8 | [1] |
| Synonyms | [4-(2-Furyl)phenyl]amine hydrochloride, Benzenamine, 4-(2-furanyl)-, hydrochloride (1:1) | [1] |
| InChI Key | VAZPEBSLJQGBBB-UHFFFAOYSA-N | [1] |
| SMILES | C1=COC(=C1)C2=CC=C(C=C2)N.Cl | [2] |
Table 2: Commercial Suppliers of this compound
| Supplier | Product Number/Reference | Purity/Specification | Notes |
| Sigma-Aldrich | CBR00754 | Not specified; sold "as-is" for early discovery research. | Buyer assumes responsibility to confirm identity and purity. |
| CymitQuimica | IN-DA000DMB | Not specified. | Intended for lab use only.[1] |
| BLD Pharm | BD493642 | Not specified. | Available for research use.[3] |
| PubChem | CID 44119720 | Not specified. | Listed with multiple vendors.[4] |
Synthesis and Experimental Protocols
The primary synthetic route to 4-(Furan-2-yl)aniline and its hydrochloride salt is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoborane and an organohalide.
General Suzuki-Miyaura Coupling Protocol
This protocol is a representative method for the synthesis of 4-(Furan-2-yl)aniline from 4-bromoaniline and 2-furanylboronic acid.
Materials:
-
4-Bromoaniline
-
2-Furanylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5]
-
Base (e.g., K₂CO₃, K₃PO₄)[5]
-
Solvent (e.g., 1,4-Dioxane, Toluene, Ethanol/Water mixture)[5]
-
Inert gas (Argon or Nitrogen)
-
Hydrochloric acid (for hydrochloride salt formation)
-
Organic solvents for extraction and purification (e.g., Ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromoaniline (1 equivalent), 2-furanylboronic acid (1.1-1.5 equivalents), a palladium catalyst (typically 1-5 mol%), and a base (2-3 equivalents).[5]
-
Solvent Addition: Add the chosen solvent to the flask. The reaction is often performed in a mixture of an organic solvent and water.[5]
-
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80°C to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified 4-(Furan-2-yl)aniline in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Suzuki-Miyaura coupling reaction workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
The furan moiety is a key structural component in numerous pharmacologically active compounds, contributing to a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6] While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of furan derivatives has been shown to exert anticancer effects through various mechanisms.
Anticancer Mechanisms of Furan Derivatives
Research on various furan-containing compounds has revealed their potential to interfere with key cellular processes implicated in cancer progression.
-
Induction of Apoptosis: Many furan derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][7] This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: Some furan-based compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell proliferation.[7][8]
-
Inhibition of Signaling Pathways: Furan derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer. For instance, some compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cell survival and proliferation.[9][10]
-
Tubulin Polymerization Inhibition: Certain furan derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism shared by some established anticancer drugs.[7]
Caption: Potential anticancer signaling pathways modulated by furan derivatives.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for medicinal chemists. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[6] The aniline portion provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening against various therapeutic targets.
The derivatization of the aniline nitrogen can lead to the formation of amides, ureas, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug design. Given the known biological activities of furan-containing molecules, derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the area of oncology.[6][9][10]
Conclusion
This compound is a valuable and commercially available chemical intermediate with significant applications in research and drug development. Its synthesis is readily achievable through established cross-coupling methodologies. The broader class of furan derivatives exhibits a wide range of biological activities, including promising anticancer effects through the modulation of key signaling pathways. This technical guide provides a foundational understanding of this compound to support its use in the design and synthesis of novel therapeutic agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 3. 59147-02-3|4-(Furan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 4. 2-(Fur-2-yl)aniline hydrochloride | C10H10ClNO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Furan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(furan-2-yl)aniline hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction between 4-bromoaniline and 2-furylboronic acid to yield 4-(furan-2-yl)aniline. This intermediate is subsequently converted to its hydrochloride salt. This protocol includes detailed experimental procedures, characterization data, and a discussion of the potential applications of furan-containing aniline derivatives, particularly in the context of their known anti-inflammatory and antimicrobial properties.
Introduction
Aromatic amines and furan-containing scaffolds are prevalent motifs in a wide array of biologically active compounds. The combination of these two functionalities in 4-(furan-2-yl)aniline makes it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. Furan derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects, by modulating various signaling pathways.[1][2][3][4] This document outlines a reliable and reproducible method for the preparation of this compound, providing researchers with a practical guide for its synthesis and potential avenues for its application in drug discovery.
Data Presentation
Table 1: Summary of Reagents for the Synthesis of 4-(Furan-2-yl)aniline
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 10 mmol | 1.0 |
| 2-Furylboronic acid | C₄H₅BO₃ | 111.89 | 12 mmol | 1.2 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.2 mmol | 0.02 |
| Triphenylphosphine | PPh₃ | 262.29 | 0.4 mmol | 0.04 |
| Sodium carbonate | Na₂CO₃ | 105.99 | 30 mmol | 3.0 |
| Toluene | C₇H₈ | 92.14 | - | - |
| Water | H₂O | 18.02 | - | - |
Table 2: Characterization and Yield of 4-(Furan-2-yl)aniline
| Property | Value |
| Appearance | Brown solid |
| Yield | 85% |
| Melting Point | 75-77 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.43 (d, J=8.4 Hz, 2H), 7.17 (t, J=4.4 Hz, 1H), 7.04 (dd, J=4.7, 3.9 Hz, 1H), 6.69 (d, J=8.4 Hz, 2H), 3.73 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 146.2, 143.2, 142.9, 134.7, 132.2, 126.9, 126.8, 126.8, 126.3, 125.7, 125.0, 124.0, 117.1, 114.5 |
Experimental Protocols
Part 1: Synthesis of 4-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling
This protocol is adapted from established Suzuki-Miyaura coupling procedures.
Materials:
-
4-Bromoaniline
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-bromoaniline (1.72 g, 10 mmol), 2-furylboronic acid (1.34 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and triphenylphosphine (105 mg, 0.4 mmol).
-
Add sodium carbonate (3.18 g, 30 mmol) dissolved in 15 mL of degassed water.
-
Add 30 mL of toluene to the flask.
-
Fit the flask with a condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 4-(furan-2-yl)aniline as a brown solid.
Part 2: Synthesis of this compound
This protocol describes a standard method for the formation of an aniline hydrochloride salt.
Materials:
-
4-(Furan-2-yl)aniline
-
Hydrochloric acid (concentrated, 37%)
-
Diethyl ether
-
Beaker
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolve the purified 4-(furan-2-yl)aniline (1.59 g, 10 mmol) in 50 mL of diethyl ether in a beaker with magnetic stirring.
-
Slowly add concentrated hydrochloric acid (0.83 mL, ~10 mmol) dropwise to the stirring solution.
-
A precipitate will form immediately. Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the resulting this compound salt under vacuum.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Biological Signaling Pathway
Caption: Putative anti-inflammatory mechanism of furan derivatives.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Furan-2-yl)aniline Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(furan-2-yl)aniline hydrochloride as a foundational building block for the synthesis of a diverse range of heterocyclic compounds. The unique structural motif of this reagent, combining a reactive aniline moiety with a furan ring, opens avenues for the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science. The furan ring can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions.
Overview of Synthetic Applications
This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds, primarily through reactions involving the nucleophilic amino group. These reactions include cyclocondensations, multicomponent reactions, and named reactions for heterocycle synthesis. The resulting heterocyclic scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules.
A generalized workflow for the utilization of this compound in a drug discovery context is presented below. This workflow highlights the progression from a starting building block to the identification and preliminary characterization of a potential drug candidate.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Several classical methods can be adapted for the synthesis of 6-(furan-2-yl)quinolines from 4-(furan-2-yl)aniline.
Skraup Synthesis
The Skraup synthesis provides a direct route to quinolines through the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
Experimental Protocol:
-
In a fume hood, cautiously add 10 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
To the stirred acid, add 5.0 g of this compound and 3.0 g of nitrobenzene (oxidizing agent).
-
Slowly and carefully add 7.5 mL of glycerol to the reaction mixture.
-
Heat the mixture gently to initiate the reaction. Once the reaction begins (as evidenced by an exothermic process), remove the heat and allow the reaction to proceed under its own vigor.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper.
-
The crude product will precipitate. Filter the solid, wash with cold water, and purify by recrystallization from ethanol or by column chromatography.
| Parameter | Value |
| Reactants | This compound, Glycerol, Nitrobenzene, Sulfuric Acid |
| Reaction Time | 3-4 hours |
| Temperature | Reflux |
| Typical Yield | 40-60% (estimated based on similar anilines) |
Doebner-von Miller Reaction
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ from aldehydes or ketones.
Experimental Protocol:
-
To a solution of 5.0 g of this compound in 50 mL of ethanol in a 250 mL round-bottom flask, add 10 mL of concentrated hydrochloric acid.
-
Add 6.0 mL of crotonaldehyde to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture and pour it into 200 mL of water.
-
Make the solution alkaline by adding a concentrated solution of sodium hydroxide.
-
The product will separate as an oil or solid. Extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Crotonaldehyde, Hydrochloric Acid |
| Reaction Time | 6-8 hours |
| Temperature | Reflux |
| Typical Yield | 50-70% (estimated based on similar anilines) |
Synthesis of Pyrimidines
Pyrimidines are key components of nucleic acids and are found in many therapeutic agents. 4-(Furan-2-yl)aniline can be incorporated into pyrimidine rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
Experimental Protocol (Biginelli-type Reaction):
-
In a 100 mL round-bottom flask, combine 5.0 g of this compound, 4.0 mL of ethyl acetoacetate, and 3.0 g of urea.
-
Add 50 mL of ethanol and a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain the pure 4-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one.
| Parameter | Value |
| Reactants | This compound, Ethyl acetoacetate, Urea, Hydrochloric Acid |
| Reaction Time | 12-18 hours |
| Temperature | Reflux |
| Typical Yield | 60-80% (estimated based on similar anilines) |
Synthesis of Benzodiazepines
1,5-Benzodiazepines can be synthesized by the condensation of an o-phenylenediamine with a 1,3-diketone. While 4-(furan-2-yl)aniline is not an o-phenylenediamine, it can be used in reactions with other suitable precursors to form fused heterocyclic systems. A more direct application involves its use in the synthesis of other classes of benzodiazepines where an aniline is a key starting material. For the synthesis of 1,4-benzodiazepines, a multi-step sequence is typically required.
A representative workflow for a multi-step synthesis of a hypothetical furan-containing benzodiazepine is outlined below.
Disclaimer: The provided protocols are based on established synthetic methodologies for anilines and may require optimization for this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The yields are estimates and may vary.
Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline
For: Researchers, scientists, and drug development professionals.
**Abstract
This document provides detailed experimental procedures for the N-alkylation of 4-(Furan-2-yl)aniline, a critical transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and materials science. The N-alkylated derivatives of 4-(Furan-2-yl)aniline are important precursors for bioactive molecules, including antibacterial, anti-tuberculosis, and anti-tumor agents[1]. This guide outlines two primary, effective, and contemporary methods for this synthesis: Catalytic N-alkylation with Alcohols (also known as the "Borrowing Hydrogen" strategy) and Reductive Amination. A summary of reaction conditions and a discussion of the advantages of each method are presented to aid researchers in selecting the most suitable protocol for their specific needs.
Introduction
The N-alkylation of aromatic amines is a fundamental reaction in organic synthesis, providing access to secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 4-(Furan-2-yl)aniline is a valuable starting material, combining the aromatic amine functionality with the furan heterocycle, a common motif in bioactive compounds. The direct N-alkylation of this substrate allows for the introduction of various alkyl groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs.
Several methods exist for N-alkylation, including the use of alkyl halides, which can suffer from poor selectivity and the generation of salt byproducts[2][3]. Modern catalytic methods, such as N-alkylation with alcohols and reductive amination, offer greener and more efficient alternatives with high atom economy[4][5][6]. These methods typically produce water as the primary byproduct and proceed with high selectivity under relatively mild conditions[4][7].
Overview of Synthetic Strategies
Two highly effective methods for the N-alkylation of 4-(Furan-2-yl)aniline are detailed below. The choice of method may depend on the availability of starting materials (alcohol vs. aldehyde/ketone), desired scale, and catalyst availability.
| Method | Alkylating Agent | Catalyst/Reagent | Byproduct | Key Advantages | References |
| Catalytic N-alkylation | Alcohols (R-OH) | Transition Metal Catalysts (e.g., Ru, Ir, Mn, Ni, Co) | Water | High atom economy, uses readily available alcohols, environmentally friendly. | [4][5][7][8][9] |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) | Reducing Agent (e.g., H₂, iPrOH) and optional catalyst (e.g., Pd/C, Ni) | Water | Wide substrate scope, can be performed under mild conditions. | [1][10][11][12] |
Experimental Protocols
Protocol 1: Catalytic N-alkylation of 4-(Furan-2-yl)aniline with Alcohols
This protocol utilizes the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst. This process is highly efficient and produces water as the only stoichiometric byproduct[4][7].
Materials:
-
4-(Furan-2-yl)aniline
-
Alkyl alcohol (e.g., benzyl alcohol, ethanol, butanol)
-
Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂) or a similar transition metal catalyst[4][6][13]
-
Base (e.g., Potassium tert-butoxide (t-BuOK))
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-(Furan-2-yl)aniline (1.0 mmol), the desired primary alcohol (1.2 mmol), the Ruthenium catalyst (2 mol%), and potassium tert-butoxide (1.0 mmol)[6].
-
Add anhydrous toluene (2 mL) to the tube.
-
Seal the Schlenk tube and place it in a preheated aluminum block or oil bath at 80-110°C[8].
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-(Furan-2-yl)aniline.
Protocol 2: Reductive Amination of 4-(Furan-2-yl)aniline
This protocol involves the condensation of 4-(Furan-2-yl)aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.
Materials:
-
4-(Furan-2-yl)aniline
-
Aldehyde or Ketone
-
Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)
-
Reducing agent (e.g., Hydrogen gas (H₂), isopropanol (iPrOH))[10]
-
Solvent (e.g., Methanol, Ethanol, or Toluene)
-
Drying agent (e.g., MgSO₄)[10]
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (if using H₂)
Procedure:
-
In a round-bottom flask, dissolve 4-(Furan-2-yl)aniline (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as methanol or toluene (10 mL).
-
Add a catalytic amount of Pd/C (5 mol%) or Raney Nickel. If using a transfer hydrogenation method, isopropanol can serve as both the solvent and the hydrogen source in the presence of a suitable catalyst like a Ru complex[10].
-
If using hydrogen gas, purge the flask with H₂ and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 bar[12].
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 6-24 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure N-alkylated product.
Diagrams
Workflow for N-alkylation of 4-(Furan-2-yl)aniline
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 5. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Furan-Aniline Compounds as Versatile Intermediates for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of furan-aniline compounds as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural and electronic properties of the furan ring, combined with the versatility of aniline derivatives, make this class of compounds a valuable scaffold in medicinal chemistry.
Introduction
Furan-aniline derivatives serve as crucial building blocks for a wide range of pharmaceuticals due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS) depressant properties.[1][2][3] The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[4] Aniline and its substituted derivatives provide a readily available source of diverse chemical functionalities, allowing for the fine-tuning of the pharmacological profile of the final API.[5]
This application note will focus on the synthesis of furan-imine derivatives, a common class of furan-aniline compounds, and will explore the mechanism of action of a well-known furan-based drug to illustrate the therapeutic potential of these scaffolds.
Synthesis of Furan-Aniline Intermediates: Furan-3(2H)-imines
A highly efficient one-step method for the synthesis of furan-3(2H)-imine derivatives involves the reaction of α,β-unsaturated ketones with aniline derivatives.[1][2][6] This reaction proceeds via a 1,4-addition of the aniline to the unsaturated ketone, followed by an intramolecular cyclization to form the furan-3(2H)-imine scaffold.[1][2][6]
Experimental Workflow: Synthesis of Furan-3(2H)-imines
The following diagram outlines the general experimental workflow for the synthesis of furan-3(2H)-imine derivatives.
Caption: General workflow for the one-pot synthesis of furan-3(2H)-imines.
Experimental Protocol: Synthesis of Furan-3(2H)-imines
This protocol is adapted from a reported efficient synthesis of furan-3(2H)-imine derivatives.[1][2][6]
Materials:
-
α,β-Unsaturated ketone derivative (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Acetonitrile (MeCN)
-
Deionized Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated ketone (1.0 eq) and the aniline derivative (1.1 eq).
-
Add a 1:1 mixture of acetonitrile (MeCN) and water (H₂O) to the flask. The volume should be sufficient to dissolve or suspend the reactants.
-
Heat the reaction mixture with stirring. The reaction time can vary from 30 minutes to 3 hours, depending on the specific substrates used.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold acetonitrile.
-
Dry the purified product under vacuum to obtain the furan-3(2H)-imine derivative.
-
Characterize the final product using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2][6]
Quantitative Data: Synthesis of Representative Furan-3(2H)-imines
The following table summarizes the yields for the synthesis of various furan-3(2H)-imine derivatives using the protocol described above, showcasing the versatility of this method.
| Entry | α,β-Unsaturated Ketone | Aniline Derivative | Product | Yield (%) |
| 1 | 4-hydroxy-4-phenylbut-2-ynone | Aniline | N-phenyl-5-phenyl-furan-3(2H)-imine | 85 |
| 2 | 4-hydroxy-4-(p-tolyl)but-2-ynone | Aniline | N-phenyl-5-(p-tolyl)furan-3(2H)-imine | 88 |
| 3 | 4-hydroxy-4-phenylbut-2-ynone | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-phenylfuran-3(2H)-imine | 90 |
| 4 | 4-hydroxy-4-(p-tolyl)but-2-ynone | 4-Methoxyaniline | N-(4-methoxoxyphenyl)-5-(p-tolyl)furan-3(2H)-imine | 92 |
| 5 | 4-hydroxy-4-phenylbut-2-ynone | 4-Aminophenol | N-(4-hydroxyphenyl)-5-phenylfuran-3(2H)-imine | 91 |
| 6 | 4-hydroxy-4-(p-tolyl)but-2-ynone | 4-Aminophenol | N-(4-hydroxyphenyl)-5-(p-tolyl)furan-3(2H)-imine | 94 |
Data adapted from the synthesis of furan-3(2H)-imine analogues.[2]
Mechanism of Action: Furan-Based Antibacterial Agents
To illustrate the therapeutic application of furan-containing compounds, we examine the mechanism of action of nitrofurantoin, a widely used antibacterial agent for treating urinary tract infections. While not a direct furan-aniline conjugate, its mechanism highlights the key role of the furan ring in its biological activity.
Signaling Pathway: Antibacterial Action of Nitrofurantoin
The antibacterial effect of nitrofurantoin is dependent on its activation within the bacterial cell. The following diagram illustrates this process.
Caption: Mechanism of action of the furan-based drug, nitrofurantoin.
Nitrofurantoin acts as a prodrug that is activated by bacterial nitroreductases.[7] This enzymatic reduction of the nitro group on the furan ring generates highly reactive electrophilic intermediates.[4][7] These reactive species are non-specific in their targets and can cause widespread damage to bacterial macromolecules, including DNA and ribosomal proteins.[4][7] The resulting damage to these essential cellular components leads to the inhibition of DNA replication, protein synthesis, and ultimately, bacterial cell death.[7]
Conclusion
Furan-aniline compounds represent a valuable and versatile class of intermediates for the synthesis of active pharmaceutical ingredients. The straightforward and efficient synthetic protocols, such as the one-pot synthesis of furan-3(2H)-imines, make these scaffolds readily accessible for further derivatization and biological screening. The inherent biological activity of the furan nucleus, as exemplified by the mechanism of nitrofurantoin, underscores the potential for developing novel therapeutics based on these structures. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of furan-aniline derivatives in their quest for new and effective medicines.
References
- 1. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant number of small molecule kinase inhibitors have been developed and approved for clinical use, with many belonging to the ATP-competitive class.[2][3]
The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent privileged structures in the design of kinase inhibitors, forming the core of numerous approved drugs such as gefitinib, erlotinib, and lapatinib. These compounds typically function by targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The aniline moiety plays a crucial role in the binding of these inhibitors to the hinge region of the kinase domain.
4-(Furan-2-yl)aniline hydrochloride is a valuable building block for the synthesis of novel kinase inhibitors. The furan ring can serve as a versatile substituent, potentially forming key interactions within the kinase active site and modifying the physicochemical properties of the final compound, such as solubility and metabolic stability. This application note provides a representative protocol for the incorporation of 4-(Furan-2-yl)aniline into a quinazoline-based kinase inhibitor scaffold and discusses the relevant biological context.
Data Presentation
While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in public literature, the table below summarizes the inhibitory activity of related furan-containing compounds against various protein kinases to illustrate the potential of this chemical motif.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Furan-2-yl(phenyl)methanone Derivatives | Protein Tyrosine Kinase (general) | 2.72 - 6.42 | Molecules 2011, 16(6), 4897-911 |
| Furan-2-ylmethylene Thiazolidinediones | PI3Kγ | Potent (specific values not in abstract) | J Med Chem. 2006 Nov 2;49(22):6427-30. |
| 4-Anilinoquinazoline Derivative (8a) | A431 cell growth (EGFR overexpressed) | 2.62 | J Rep Pharm Sci. 2020; 9(1): 73-86 |
| 4-Anilinoquinazoline Derivative (10b) | HCT-116 cell growth | 2.8 | Beilstein J Org Chem. 2021; 17: 2364–2374.[4] |
| 4-Anilinoquinazoline Derivative (10b) | T98G cell growth | 2.0 | Beilstein J Org Chem. 2021; 17: 2364–2374.[4] |
Experimental Protocols
The following is a representative protocol for the synthesis of a 4-(4-(furan-2-yl)anilino)quinazoline derivative, a common scaffold for kinase inhibitors. This protocol is adapted from established methods for the N-arylation of 4-chloroquinazolines.[4]
Synthesis of N-(4-(furan-2-yl)phenyl)quinazolin-4-amine
Materials:
-
4-Chloroquinazoline
-
This compound
-
Isopropanol
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1 equivalent).
-
Add this compound (1.1 mmol, 1.1 equivalents).
-
Add isopropanol (10 mL) to the flask.
-
Add triethylamine (1.5 mmol, 1.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, N-(4-(furan-2-yl)phenyl)quinazolin-4-amine.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 4-anilinoquinazoline-based kinase inhibitors.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 4-(furan-2-yl)aniline derivatives for structure-activity relationship (SAR) studies. The core scaffold, possessing both a furan and an aniline moiety, is a versatile starting point for the development of novel therapeutic agents. This guide will focus on a series of 1-(Furan-2-ylmethyl)pyrrolidine-based compounds which incorporate a substituted 4-(furan-2-yl)aniline framework and have been evaluated as inhibitors of the Stimulation-2 (ST2) receptor, a target implicated in graft-versus-host disease. The provided protocols and data will serve as a comprehensive resource for researchers engaged in the design, synthesis, and biological evaluation of novel small molecule inhibitors.
Introduction
The 4-(furan-2-yl)aniline scaffold is a key pharmacophore found in numerous biologically active compounds. The furan ring, an electron-rich aromatic system, can engage in various interactions with biological targets, while the aniline group provides a readily modifiable handle for synthetic elaboration.[1][2] Derivatization of this core structure allows for the systematic exploration of the chemical space around a lead compound, enabling the elucidation of structure-activity relationships that are critical for optimizing potency, selectivity, and pharmacokinetic properties.
This application note will detail the derivatization of a lead compound based on the 4-(furan-2-yl)aniline scaffold, specifically focusing on modifications to both the furan-aniline portion and other regions of the molecule to probe the SAR for ST2 inhibition.
Structure-Activity Relationship (SAR) Workflow
A typical SAR study for the derivatization of 4-(furan-2-yl)aniline follows a systematic workflow. This process begins with a lead compound and involves the synthesis of analogs with targeted modifications, followed by biological evaluation to determine the effect of these changes on activity.
Caption: General workflow for a structure-activity relationship (SAR) study starting with a 4-(furan-2-yl)aniline lead scaffold.
Quantitative Structure-Activity Relationship Data
The following table summarizes the SAR data for a series of 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives, where the aniline moiety is part of the larger molecular scaffold. The inhibitory activity was assessed against the ST2/IL-33 interaction using a biochemical AlphaLISA assay.[3]
| Compound ID | R (Substitution on Aniline Ring) | IC50 (µM) |
| 3c | 4-N,N-dimethyl | ~6 |
| 4a | 4-pyrrolidine | ~6 |
| 4b | 4-piperidine | ~6 |
| 9a | 4-methyl ester | ~6 |
| 10 | 4-carboxylic acid | >10 |
| 4c | 3-pyrrolidine | ~7 |
| 4d | 3-piperidine | ~5 |
| 9b | 3-N,N-dimethyl | ~7 |
| 9c | 3-methylamine | ~10 |
| 9d | 3-methyl ester | ~10 |
Data extracted from a study on ST2 inhibitors.[3]
Experimental Protocols
General Synthetic Protocol for 1-((5-Aryl-furan-2-yl)methyl)pyrrolidine-based Analogs
This protocol describes the synthesis of the 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives, which contain the core 4-(furan-2-yl)aniline structure.
Materials:
-
Appropriately substituted 5-arylfuran-2-carbaldehyde (1.0 eq)
-
Appropriately substituted 2-arylpyrrolidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)
-
Acetic acid (3.0 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 5-arylfuran-2-carbaldehyde in 1,2-dichloroethane, add the substituted 2-arylpyrrolidine.[3]
-
Add sodium triacetoxyborohydride and acetic acid to the reaction mixture.[3]
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired compound.[3]
Protocol for Buchwald-Hartwig Amination for Aniline Derivatization
This protocol is for the synthesis of derivatives where a primary or secondary amine is coupled to an aryl bromide to form the aniline moiety.
Materials:
-
Aryl bromide derivative (e.g., 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine) (1.0 eq)
-
Amine (e.g., pyrrolidine) (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)
-
XPhos (0.3 eq)
-
Sodium tert-butoxide (t-BuOK) (1.5 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl bromide, the desired amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in toluene.[3]
-
Heat the mixture at reflux under a nitrogen atmosphere for 2 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract three times with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Biochemical AlphaLISA Assay for ST2 Inhibition
This assay is used to determine the in vitro inhibitory activity of the synthesized compounds on the ST2/IL-33 protein-protein interaction.
Materials:
-
Recombinant human ST2 protein
-
Biotinylated human IL-33
-
Streptavidin-coated Donor beads
-
Anti-human IgG Acceptor beads
-
Assay buffer
-
Synthesized compounds in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the recombinant human ST2 protein and biotinylated human IL-33 to the wells of a 384-well microplate.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-human IgG Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an appropriate plate reader to measure the AlphaLISA signal.
-
Calculate the IC50 values by fitting the dose-response data to a suitable equation.
Signaling Pathway Diagram
The following diagram illustrates the targeted signaling pathway, where the synthesized compounds aim to inhibit the interaction between IL-33 and its receptor ST2, thereby blocking downstream pro-inflammatory signaling.
Caption: Inhibition of the IL-33/ST2 signaling pathway by 4-(furan-2-yl)aniline-based inhibitors.
Conclusion
The derivatization of the 4-(furan-2-yl)aniline scaffold provides a fruitful avenue for the discovery of novel therapeutic agents. The presented data and protocols offer a comprehensive guide for researchers to undertake SAR studies on this important chemical class. The systematic modification of the aniline and furan moieties, as demonstrated in the context of ST2 inhibition, allows for the fine-tuning of biological activity and the development of optimized lead compounds.
References
- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of inflammatory disorders and antibiotic-resistant pathogens necessitates the urgent development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of promising new anti-inflammatory and antimicrobial compounds. The information presented is based on recent scientific findings and is intended to guide researchers in their efforts to discover and develop next-generation therapies.
I. Novel Anti-inflammatory Agents: Pterostilbene Derivatives
Pterostilbene, a natural analogue of resveratrol, has garnered significant interest for its anti-inflammatory properties. Recent research has focused on synthesizing and evaluating pterostilbene derivatives to enhance its therapeutic potential and explore its mechanism of action.
Data Presentation: Anti-inflammatory Activity of Pterostilbene Derivatives
A study on newly synthesized pterostilbene derivatives demonstrated their potent anti-inflammatory effects. The most active compound, designated as E2, exhibited a superior inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, compared to the well-known anti-inflammatory drug celecoxib. The anti-inflammatory activity was assessed in LPS-stimulated RAW264.7 macrophage cells.
| Compound | IC50 (µM) for NO Inhibition |
| E2 | 0.7 |
| Celecoxib | >10 |
Table 1: Inhibitory concentration (IC50) of pterostilbene derivative E2 and celecoxib on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[1]
Further investigations revealed that compound E2 significantly decreased the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum of mice with acute colitis, indicating its potent in vivo anti-inflammatory activity.[1]
Experimental Protocols
1. Synthesis of Pterostilbene Derivatives
A general multi-step synthesis is employed to generate various pterostilbene derivatives. The core structure is typically modified to explore structure-activity relationships.
2. In Vitro Anti-inflammatory Activity Assay (NO Inhibition)
This protocol outlines the procedure to screen compounds for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds (e.g., pterostilbene derivatives) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (500 ng/mL) for 24 hours to induce an inflammatory response and NO production.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated group.
-
Cytotoxicity Assay: A concurrent MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[1]
3. In Vivo Anti-inflammatory Activity Assay (DSS-induced Colitis Model)
This protocol describes the evaluation of the anti-inflammatory effects of the compounds in a mouse model of acute colitis.
-
Animal Model: Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.
-
Treatment: Mice are orally administered with the test compound (e.g., 20 mg/kg of E2) or a vehicle control daily. A positive control group receiving an established anti-inflammatory drug like sulfasalazine is also included.
-
Evaluation: The severity of colitis is assessed by monitoring body weight, stool consistency, and rectal bleeding. At the end of the study, colon length is measured, and tissue samples are collected for histological analysis and measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Cytokine Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.[1]
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of pterostilbene derivative E2 was found to be mediated through the blockade of the NF-κB and MAPK signaling pathways, which are crucial in regulating the expression of inflammatory mediators.
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
Caption: The inhibitory effect of pterostilbene derivative E2 on the NF-κB and MAPK signaling pathways.
II. Novel Antimicrobial Agents: Aurone Derivatives
The rise of multidrug-resistant bacteria presents a major global health challenge. Aurones, a class of flavonoids, have emerged as a promising scaffold for the development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity of Aurone Derivatives
A series of novel aurone derivatives were synthesized and evaluated for their antimicrobial activity against a panel of representative pathogens. Compounds 10 and 20 were identified as the most potent derivatives with a broad spectrum of activity.
| Compound | B. subtilis MIC (µM) | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | M. smegmatis MIC (µM) | C. albicans MIC (µM) |
| 10 | 1.56 | 3.12 | 12.5 | >50 | 0.78 | >50 |
| 20 | 3.12 | 6.25 | 25 | >50 | 1.56 | >50 |
| Gemifloxacin | 0.125 | 0.25 | 0.0625 | 1 | 0.5 | - |
| Amphotericin B | - | - | - | - | - | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of aurone derivatives 10 and 20 against various microbial strains. Gemifloxacin and Amphotericin B were used as control antibiotics.[2]
Importantly, compounds 10 and 20 exhibited low cytotoxicity against human cells, resulting in a high therapeutic index, which suggests a favorable safety profile.[2]
Experimental Protocols
1. Synthesis of Aurone Derivatives
The synthesis of aurone derivatives typically involves the condensation of a benzofuranone with an aldehyde. Modifications on both the A and B rings of the aurone scaffold have been explored to optimize antimicrobial activity.
2. Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method to assess the antimicrobial potency of the synthesized compounds.
-
Bacterial/Fungal Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), mycobacteria (e.g., Mycobacterium smegmatis), and fungi (e.g., Candida albicans) are used.
-
Preparation of Inoculum: Bacterial and fungal cultures are grown to a specific density and then diluted to a standardized concentration.
-
Assay Procedure: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium. The standardized microbial inoculum is then added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]
3. Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against human cells to determine their selectivity.
-
Cell Line: A human cell line, such as HEK293 (human embryonic kidney cells), is used.
-
Assay Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds.
-
Cell Viability Measurement: After a defined incubation period, cell viability is assessed using a standard method like the MTT assay. The concentration that causes 50% cell death (CC50) is determined.
-
Therapeutic Index (TI): The TI is calculated as the ratio of CC50 to MIC, providing an indication of the compound's safety margin.[2]
Logical Relationships and Experimental Workflow
The development of these novel aurones followed a logical progression from synthesis to broad-spectrum antimicrobial evaluation and safety assessment. The structure-activity relationship studies indicated that 5-acetamidoaurones with specific substitutions on the B ring were particularly effective.
Caption: A typical workflow for the discovery and initial development of novel antimicrobial agents.
Caption: Key structural modifications of the aurone scaffold that lead to improved antimicrobial properties.
References
Application Notes and Protocols for the Polymerization of Furan and Aniline Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polymers derived from furan and aniline. These materials are of significant interest in material science due to their tunable electronic, optical, and chemical properties, lending them to a wide range of applications including sensors, conductive coatings, energy storage, and biomedical devices.
I. Polyaniline and its Derivatives: Synthesis and Applications
Polyaniline (PANI) is a conductive polymer that has garnered significant attention due to its straightforward synthesis, environmental stability, and versatile properties.[1][2] Its electrical conductivity can be modulated through doping, and it exists in various oxidation states, each with distinct characteristics.[3][4][5]
A. Key Characteristics of Polyaniline
PANI exists in three primary oxidation states:
-
Leucoemeraldine: The fully reduced form, appearing white or clear.
-
Emeraldine: The partially oxidized form, which can be a blue base or a green salt. The emeraldine salt is the most conductive form.[5]
-
Pernigraniline: The fully oxidized form, which is blue or violet.[1]
The conductivity of PANI is highly dependent on its oxidation state and the level of doping with protonic acids.[6] Undoped PANI has a very low conductivity, which can be increased by several orders of magnitude upon doping.[4][6]
B. Applications of Polyaniline
The unique properties of PANI make it suitable for a variety of applications:
-
Conductive Coatings: Used for antistatic coatings and electromagnetic shielding.[2]
-
Corrosion Protection: Forms a passive layer on metals to inhibit corrosion.[1][5]
-
Energy Storage: Employed in batteries and supercapacitors due to its high charge storage capacity.[2][7]
-
Sensors: Its conductivity changes in response to various analytes like gases and changes in pH, making it an excellent sensing material.[1][2][5][8]
-
Flexible Electronics: Its lightweight and flexible nature are advantageous for wearable devices.[2]
C. Data Presentation: Properties of Polyaniline
| Property | Value | Conditions |
| Electrical Conductivity (Undoped) | 6.28 x 10⁻⁹ S/m | - |
| Electrical Conductivity (Doped) | 4.60 x 10⁻⁵ S/m | 4% HBr doped |
| Young's Modulus | ~1.3 GPa | Compressed pellet |
| Band Gap (Reduced form) | 4.3 eV | - |
| Band Gap (Oxidized form) | 2.7 eV | - |
D. Experimental Protocol: Chemical Oxidative Polymerization of Aniline
This protocol describes a common method for synthesizing the conductive emeraldine salt form of polyaniline.
Materials:
-
Aniline (distilled before use)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific molar amount of aniline in 1 M HCl in a beaker placed in an ice bath to maintain a temperature of 0-5 °C.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate (typically a 1:1 molar ratio with aniline) in 1 M HCl.[9]
-
Slowly add the ammonium persulfate solution dropwise to the aniline solution while stirring continuously.
-
The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.[3]
-
Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to allow for complete polymerization.
-
Filter the resulting dark green precipitate (polyaniline hydrochloride) and wash it with 1 M HCl and then with methanol to remove any unreacted monomer and oligomers.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
E. Experimental Workflow: Chemical Oxidative Polymerization of Aniline
Caption: Workflow for the synthesis of polyaniline via chemical oxidative polymerization.
II. Polyfuran and its Derivatives: Synthesis and Applications
Polyfuran (PFu) is a conductive polymer derived from the furan monomer, a five-membered aromatic ring containing an oxygen atom.[10] While less studied than polyaniline and polythiophene, polyfuran is gaining interest as a potential bio-based electronic material.[7]
A. Key Characteristics of Polyfuran
Polyfuran exhibits several key properties:
-
Good Thermal Stability: It can withstand harsh conditions, making it suitable for various industrial applications.[10]
-
Potential Electrical Conductivity: Its conductivity can be enhanced by doping.[10]
-
Chemical Resistance: It is durable in various chemical environments.[10]
A significant challenge in synthesizing high-quality polyfuran is the high oxidation potential of the furan monomer, which can lead to polymer degradation during synthesis.[11] A successful strategy to overcome this is the electropolymerization of oligofurans.[12]
B. Applications of Polyfuran
The properties of polyfuran open up possibilities for its use in:
-
Electronics: As a component in organic transistors and batteries.[10]
-
Renewable Energy: In solar cells and fuel cells due to its stability and conductivity.[10]
-
Biodegradable Materials: Its potential as a biodegradable polymer is being explored to address environmental concerns.[10]
C. Data Presentation: Properties of Polyfuran and Copolymers
| Polymer | Conductivity | Dopant/Conditions |
| Polyfuran (as-prepared) | 10⁻¹¹ S cm⁻¹ | - |
| Polyfuran | 9.2 x 10⁻⁸ S cm⁻¹ | HCl-doped |
| Polyfuran | 2.38 x 10⁻⁵ S cm⁻¹ | HClO₄-doped |
| Poly(furan-co-aniline) | Increases with aniline content | - |
| Polyfuran (from oligofurans) | ~1 S cm⁻¹ | Electropolymerized |
D. Experimental Protocol: Chemical Oxidative Polymerization of Furan
This protocol outlines the synthesis of polyfuran using an optimized chemical oxidative method.[13]
Materials:
-
Furan (distilled before use)
-
Ferric chloride (FeCl₃)
-
Nitromethane (CH₃NO₂)
-
Methanol
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve furan in nitromethane to a desired concentration (e.g., 0.1 M).
-
Separately, prepare a solution of ferric chloride in nitromethane. The molar ratio of FeCl₃ to furan is a critical parameter, typically ranging from 0.25 to 1.25.[13]
-
Add the ferric chloride solution to the furan solution and stir the mixture at a controlled temperature (e.g., 15 °C) for 24 hours.[14]
-
A dark-colored precipitate of polyfuran will form.
-
Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polyfuran powder in a vacuum oven at a moderate temperature.
E. Logical Relationship: Factors Influencing Polyfuran Synthesis
Caption: Key parameters influencing the synthesis and properties of polyfuran.
III. Copolymerization of Furan and Aniline
Copolymerizing furan and aniline offers a strategy to synthesize materials that combine the properties of both homopolymers, potentially leading to enhanced conductivity and processability.[14]
A. Key Aspects of Furan-Aniline Copolymerization
-
A retardant copolymerization typically occurs between furan and aniline monomers.[14]
-
The conductivity of the resulting copolymer generally increases with a higher aniline content.[13][14]
-
The formation of a true copolymer can be verified by systematic structural variations observed through techniques like IR spectroscopy as the comonomer ratio is changed.[14]
B. Experimental Protocol: Chemical Oxidative Copolymerization of Furan and Aniline
This protocol is a modification of the homopolymerization procedures.
Materials:
-
Furan (distilled)
-
Aniline (distilled)
-
Ferric chloride (FeCl₃)
-
Nitromethane (CH₃NO₂)
-
Methanol
Procedure:
-
Prepare a solution containing the desired molar ratio of furan and aniline monomers in nitromethane.
-
In a separate flask, dissolve ferric chloride in nitromethane. The molar ratio of FeCl₃ to the total monomer concentration should be optimized (e.g., 1:1).[14]
-
Add the FeCl₃ solution to the monomer solution and stir at a controlled temperature (e.g., 15 °C) for 24 hours.[14]
-
Isolate the resulting copolymer precipitate by filtration.
-
Wash the precipitate with methanol to remove unreacted monomers and byproducts.
-
Dry the copolymer under vacuum.
C. Signaling Pathway: Proposed Mechanism of Electrochemical Polymerization of Aniline
Caption: Simplified mechanism of aniline electropolymerization.
References
- 1. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. physicsjournal.in [physicsjournal.in]
- 4. Polyaniline - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. material-properties.org [material-properties.org]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. Conducting polyfurans by electropolymerization of oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of polymerization conditions of furan with aniline for variable conducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-(Furan-2-yl)aniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is discolored (e.g., brown, reddish, or greenish). What causes this and how can I remove the color?
A1: Discoloration in aniline derivatives is common and typically caused by the formation of colored oxidation or polymerization byproducts.[1][2][3] These impurities are often present in small amounts but can be highly colored.
To remove these impurities, we recommend treatment with activated carbon during recrystallization. Add a small amount of activated carbon to the hot, dissolved solution of your crude product and heat for a short period before filtering the hot solution to remove the carbon. For persistent color issues, an alternative is reversed-phase flash chromatography, which can be effective at separating the target compound from colored impurities.[3]
Q2: What are the most common types of impurities I can expect in my crude this compound?
A2: Besides the colored oxidation products mentioned above, common impurities may include:
-
Unreacted starting materials from the synthesis.
-
Byproducts from side reactions.
-
Residual solvents from the reaction or initial precipitation.
-
Inorganic salts.
The exact nature of the impurities will depend on the synthetic route used to prepare the compound.
Q3: Can I purify this compound using silica gel column chromatography?
A3: Direct purification of amine hydrochlorides on standard silica gel can be challenging due to their high polarity and potential for strong, irreversible binding to the stationary phase. This can lead to poor recovery and significant tailing of the product peak. It is generally recommended to purify the free amine form, 4-(furan-2-yl)aniline, on silica gel and then convert it back to the hydrochloride salt.
Q4: Is the furan ring stable during purification under acidic conditions?
A4: The furan ring can be sensitive to strongly acidic conditions, which may lead to degradation or side reactions. When working with this compound, it is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures. Use the minimum amount of acid necessary and keep processing times as short as possible.
Troubleshooting Guides
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The solvent is too nonpolar for the hydrochloride salt. | Try a more polar solvent or a solvent mixture with a higher proportion of the polar component. |
| The solution is supersaturated. | Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. Adding a seed crystal of pure product, if available, is also effective. |
| The presence of impurities is inhibiting crystallization. | Attempt a preliminary purification by acid-base extraction before recrystallization. |
Problem 2: Poor recovery of the product after purification.
| Possible Cause | Troubleshooting Step |
| The product is too soluble in the recrystallization solvent, even at low temperatures. | Choose a different solvent or solvent system where the product has lower solubility when cold. You can also try reducing the volume of the solvent used. |
| Product was lost during transfers. | Ensure all vessels are thoroughly rinsed with the mother liquor to recover all the product. |
| In acid-base extraction, the pH was not adjusted correctly for full precipitation of the free amine. | Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 9) to precipitate the free amine completely before extraction. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in deionized water or a dilute HCl solution (e.g., 0.1 M HCl).
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash it one or two times with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. This will remove non-basic, organic-soluble impurities. Discard the organic layers.[2][4]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a concentrated sodium hydroxide or sodium carbonate solution, with stirring until the solution is basic (pH > 9). The free amine, 4-(furan-2-yl)aniline, should precipitate as a solid or an oil.
-
Extraction of Free Amine: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Perform at least three extractions to ensure complete recovery. Combine the organic layers.
-
Drying and Salt Formation: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent. To reform the hydrochloride salt, bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
-
Isolation: Collect the purified this compound crystals by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This method is suitable if the impurities have different solubility profiles from the desired product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, polar solvents are a good starting point. Consider solvent systems like ethanol/water, isopropanol, or acetonitrile.[5][6]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% by weight of the solute) and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Quantitative Data
Table 1: Illustrative Solubility Data for Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Comments |
| Water | 50 | >200 | Potential for high loss in mother liquor. |
| Isopropanol | 15 | 150 | Good potential for recrystallization. |
| Ethanol/Water (9:1) | 20 | 180 | Another promising option. |
| Acetonitrile | 10 | 120 | May yield high recovery. |
| Ethyl Acetate | <1 | 5 | Poor solubility even when hot. |
Table 2: Illustrative Purity and Yield Data from Different Purification Methods
| Purification Method | Starting Purity (HPLC, %) | Final Purity (HPLC, %) | Yield (%) |
| Recrystallization (Isopropanol) | 85 | 98.5 | 75 |
| Acid-Base Extraction | 85 | 99.2 | 80 |
| Recrystallization with Carbon Treatment | 85 (colored) | 98.8 (colorless) | 70 |
Visualizations
Caption: Decision workflow for purifying crude this compound.
References
- 1. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. biotage.com [biotage.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting common side reactions in furan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during furan synthesis.
Frequently Asked Questions (FAQs) - General Issues
Q1: What are the most common reasons for low yields in furan synthesis?
A1: Low yields in furan synthesis can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials or products under harsh conditions (e.g., strong acids and high temperatures), and the formation of side products.[1][2][3] Furan rings are sensitive to strong acids, which can lead to polymerization or ring-opening, especially in the presence of water.[4][5][6][7] Additionally, inadequate purification methods can lead to loss of the desired product.[3]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A2: The formation of dark, tarry substances is typically due to the polymerization of the furan product or starting materials.[4][5][6] Furans, particularly those with electron-releasing substituents, are prone to polymerization under acidic conditions.[7][8] To prevent this, consider the following:
-
Use milder reaction conditions: Opt for milder acid catalysts (e.g., p-TsOH instead of concentrated H₂SO₄) or Lewis acids.[2]
-
Lower the temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Anhydrous conditions: Ensure your reagents and solvents are dry, as water can promote side reactions, including ring-opening that can lead to polymerizable intermediates.[4][5][6]
-
Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[3]
Q3: How can I effectively purify my furan derivative from the crude reaction mixture?
A3: Purification of furans can be challenging due to their potential volatility and instability. Common purification techniques include:
-
Distillation: For volatile furans, distillation (often under vacuum) is effective.[9] However, care must be taken as excessive heat can cause decomposition.
-
Chromatography: Column chromatography on silica gel is a standard method. However, the acidic nature of silica can sometimes degrade sensitive furans.[3] Using a deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent, can mitigate this.
-
Adsorption/Desorption: Methods using activated carbon or zeolitic imidazolate frameworks (ZIFs) have been developed for separating furans from reaction mixtures, particularly from biomass-derived streams.[10][11]
Troubleshooting Workflow for Furan Synthesis
If you are experiencing low or no yield, follow this logical workflow to diagnose the issue.
Caption: General troubleshooting workflow for furan synthesis.
Paal-Knorr Furan Synthesis: Troubleshooting Guide
The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds using an acid catalyst.[1][12]
Q4: My Paal-Knorr reaction is slow or incomplete. What can I do?
A4: An incomplete Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions. The mechanism involves protonation of a carbonyl, enol formation, and then a rate-determining cyclization step.[2]
-
Catalyst Choice: While strong protic acids like H₂SO₄ or HCl are common, they can also promote side reactions.[1] Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or milder protic acids (p-TsOH) can be effective alternatives.[2]
-
Dehydrating Agent: The reaction involves the elimination of water. Adding a dehydrating agent like phosphorus pentoxide (P₂O₅) or using acetic anhydride can drive the equilibrium towards the furan product.[2]
-
Microwave Assistance: Microwave-assisted Paal-Knorr reactions have been shown to reduce reaction times and improve yields.[12]
Q5: What are the primary side reactions in the Paal-Knorr synthesis?
A5: The main side reactions are acid-catalyzed polymerization and ring-opening of the furan product.[7][8] The 1,4-dicarbonyl starting material itself can also undergo side reactions if it is sensitive to acid. The key is to facilitate the desired intramolecular cyclization over competing intermolecular reactions.
Caption: Paal-Knorr desired pathway versus common side reactions.
Table 1: Effect of Reaction Conditions on Paal-Knorr Synthesis
| Parameter | Condition | Potential Issue | Recommendation |
| Catalyst | Strong Protic Acid (e.g., H₂SO₄) | Can cause degradation and polymerization of sensitive furans.[1] | Use a milder protic acid (p-TsOH) or a Lewis acid (ZnCl₂).[2] |
| Solvent | Protic / Aqueous | May lead to furan ring-opening.[4][5] | Use an anhydrous, non-protic solvent. |
| Temperature | High / Prolonged Heating | Increases rate of polymerization and decomposition.[1] | Run at the lowest effective temperature and monitor for completion. |
| Water | Presence of Water | Promotes ring-opening side reactions.[4][6] | Use a dehydrating agent or anhydrous conditions.[2] |
Feist-Benary Furan Synthesis: Troubleshooting Guide
The Feist-Benary synthesis involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound.[13][14][15]
Q6: My Feist-Benary reaction is producing the uncyclized tricarbonyl intermediate or a mixture of isomers. How can I resolve this?
A6: The chemoselectivity of the Feist-Benary reaction can be complex. Sometimes, the initial alkylation occurs, but the subsequent cyclization and dehydration are slow.[16]
-
Promoting Cyclization: After the initial alkylation, an acid catalyst is often required for the final dehydration step to form the aromatic furan ring.[13] If you have isolated the hydroxydihydrofuran intermediate, you can treat it with a mild acid.
-
Base Selection: The choice of base is critical. Strong bases like NaOH can hydrolyze ester groups on the substrate.[13] Milder bases such as pyridine or triethylamine are often preferred.[13]
-
Isomer Formation: The reaction can sometimes yield furan isomers via a competing Paal-Knorr pathway if the intermediate tricarbonyl compound is formed.[16] Controlling the reaction conditions (base, temperature) can favor the desired Feist-Benary product.
Q7: The reaction has stopped at the hydroxydihydrofuran stage. How do I complete the synthesis?
A7: This is known as the "interrupted" Feist-Benary reaction.[13][14] The intermediate hydroxydihydrofuran is often stable enough to be isolated. To promote the final dehydration step to the aromatic furan, you can:
-
Add an acid catalyst: After the base-catalyzed condensation, carefully add a catalytic amount of acid (e.g., HCl or p-TsOH) and gently heat the mixture.[13]
-
Use a dehydrating agent: Molecular sieves can also be used to facilitate the elimination of water.[13]
Caption: Feist-Benary pathway showing the "interrupted" stage.
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Solvent: Add an appropriate anhydrous solvent (e.g., toluene, dichloromethane, or acetic acid) to dissolve the starting material.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq; or a few drops of concentrated H₂SO₄). For reactions with dehydrating agents, phosphorus pentoxide (1.1 eq) can be used.[2]
-
Reaction: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress using TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Feist-Benary Furan Synthesis
-
Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a mild base like pyridine (1.1 eq).[13]
-
Addition of Haloketone: Add the α-haloketone (1.0 eq) to the mixture, often dropwise, while stirring.
-
Reaction: Heat the reaction mixture, typically between 50-100°C, and monitor its progress by TLC.[13]
-
Dehydration Step (if necessary): If the reaction stalls at the hydroxydihydrofuran intermediate, cool the mixture, and carefully add a catalytic amount of acid. The mixture may require gentle heating to complete the dehydration.[13]
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude furan by column chromatography or distillation.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 15. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 16. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the synthesis, categorized by the synthetic method. The two primary industrial routes for forming the aryl-aryl or aryl-amine bond are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Category 1: Suzuki-Miyaura Coupling Issues
(Reaction: 4-Haloaniline + Furan-2-boronic acid/ester → 4-(Furan-2-yl)aniline)
Q1: The reaction shows poor conversion at a larger scale compared to the lab-scale experiment. What are the potential causes?
A1: Several factors can contribute to decreased conversion during scale-up:
-
Mixing and Mass Transfer: Inadequate agitation can lead to poor mixing of the catalyst, base, and reactants, especially if a solid inorganic base is used, which can result in a thick slurry.[1] Ensure your reactor's mechanical stirrer is sufficient for the increased volume and viscosity.
-
Catalyst Deactivation: The palladium catalyst may be sensitive to impurities in the starting materials or solvent that are present in larger quantities at scale. Ensure all reagents are of appropriate quality.
-
Thermal Control: Poor heat transfer in a large reactor can lead to localized hot spots or an overall lower reaction temperature, affecting the reaction rate. Monitor the internal temperature closely.
-
Solubility Issues: The solubility of reactants or intermediates may change with the scale and solvent volume, potentially causing precipitation and hindering the reaction.[2]
Q2: I am observing significant amounts of by-products, such as homocoupling of the furan boronic acid (furan-furan) or dehalogenation of the aniline starting material. How can I minimize these?
A2: By-product formation is often related to reaction kinetics and conditions:
-
Oxygen Contamination: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can promote the homocoupling of boronic acids.
-
Base Selection: The choice and amount of base are critical. A base that is too strong or too weak can lead to side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance.
-
Ligand/Catalyst Choice: The ligand coordinated to the palladium center plays a crucial role. Using a more robust ligand, such as one from the biarylphosphine class, can improve catalyst stability and selectivity.[3]
-
Reaction Temperature: Lowering the temperature may reduce the rate of side reactions more than the desired coupling reaction.
Q3: Residual palladium levels in my final product are too high. What are the best methods for removal on a large scale?
A3: Removing palladium to acceptable levels (<10 ppm for APIs) is a critical challenge.[2][3]
-
Scavengers: After the reaction, treat the organic solution with a metal scavenger. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is highly effective for palladium removal.[2]
-
Activated Carbon: Treatment with activated charcoal can effectively adsorb palladium, though it may also adsorb some of your product, impacting overall yield.[2]
-
Extraction/Washes: Aqueous washes with solutions containing reagents like sodium bisulfite can help remove palladium.[3]
-
Crystallization: Multiple crystallizations of the free base or the final hydrochloride salt are often necessary and effective at purging residual metals.
Category 2: Buchwald-Hartwig Amination Issues
(Reaction: 4-Aminobromobenzene/iodobenzene + Furan → 4-(Furan-2-yl)aniline - Note: This is less common for this specific product than coupling furan with an aniline derivative. A more likely Buchwald-Hartwig route is Furan-2-halide + Aniline)
Q1: My Buchwald-Hartwig amination is stalling or showing low yield. What should I check first?
A1: This reaction is highly dependent on the catalyst system and reaction conditions:
-
Catalyst/Ligand System: The combination of the palladium precursor and the phosphine ligand is crucial. For large-scale synthesis, using commercially available, air-stable palladacycle pre-catalysts is recommended.[1] Ensure the ligand-to-palladium ratio is optimized.
-
Base Strength: Buchwald-Hartwig aminations often require a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). However, weaker inorganic bases can sometimes be used to improve functional group tolerance but may require higher temperatures.[1]
-
Solvent Choice: Anhydrous, deoxygenated solvents are critical. Toluene and dioxane are common, but for greener processes, consider alternatives. The solvent must solubilize all components effectively.[4] High-impact solvents like 1,4-dioxane should be avoided where possible.[4]
-
Substrate Quality: The aryl halide must be pure. Impurities can poison the catalyst. The amine must be dry.[5]
Q2: The reaction mixture is turning very dark, and I'm isolating a complex mixture of impurities. What is happening?
A2: Dark coloration can indicate catalyst decomposition (formation of palladium black) or product degradation.
-
Catalyst Decomposition: This can be caused by excessive temperature or the presence of oxygen. Re-evaluate your temperature profile and ensure your inert atmosphere is maintained throughout the process.
-
Side Reactions: The strong base can promote side reactions. Consider if your starting materials have other acidic protons or functional groups that could interfere.
-
Furan Ring Instability: The furan ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, potentially leading to ring-opening or polymerization.[6] A careful screening of bases and temperature is advisable.[1]
Frequently Asked Questions (FAQs)
Q1: For the synthesis of 4-(Furan-2-yl)aniline, is the Suzuki-Miyaura or Buchwald-Hartwig reaction preferred for scale-up? A1: Both are powerful C-C and C-N bond-forming reactions, respectively.[7][8] The choice often depends on the cost and availability of the starting materials. A Suzuki-Miyaura approach (e.g., coupling 4-bromoaniline with furan-2-boronic acid) is very common for this type of biaryl linkage. The Buchwald-Hartwig amination is excellent for directly forming C-N bonds but might be more sensitive to the specific substrates.[9] For this target molecule, the Suzuki reaction is generally more straightforward.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: A thorough risk assessment is mandatory.[5]
-
Reagent Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[10] Handle with appropriate personal protective equipment (PPE).
-
Catalyst Hazards: Palladium on carbon catalysts can be pyrophoric, especially when dry and exposed to air. Handle under a nitrogen blanket.
-
Solvents: Many organic solvents used (e.g., toluene, dioxane) are flammable and have specific health hazards.[4]
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. Ensure adequate cooling capacity is available to control the reaction temperature, especially during reagent addition and the initial reaction phase.
Q3: How is the final hydrochloride salt typically prepared and purified? A3: After the coupling reaction and initial work-up, the crude 4-(Furan-2-yl)aniline (free base) is purified, often by crystallization from a suitable solvent like toluene.[5] To form the hydrochloride salt, the purified free base is dissolved in a solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) until precipitation is complete. The resulting solid is then filtered, washed with a non-polar solvent (like diethyl ether) to remove excess acid, and dried under vacuum.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Scale-Up
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Key Considerations for Scale-Up |
| Reactants | Aryl Halide + Organoboron | Aryl Halide + Amine | Availability, cost, and purity of starting materials. |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), etc. | Palladacycle Pre-catalysts | Use air-stable pre-catalysts to improve consistency.[1] |
| Ligand | SPhos, XPhos, P(o-tol)₃ | Biaryl Phosphines (e.g., BrettPhos) | Ligand choice impacts reaction rate and scope.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (inorganic) | NaOtBu, K₃PO₄ (organic/inorganic) | Inorganic bases can cause stirring issues (slurries).[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | Toluene, Dioxane, DME | Avoid high-impact solvents like dioxane if possible.[4] |
| Temperature | 50 - 110 °C | 80 - 120 °C | Ensure proper heat management in large reactors. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of 4-bromoaniline with furan-2-boronic acid.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable solvent such as a 4:1 mixture of Toluene and Water.
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the mixture under a positive pressure of nitrogen.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine.
-
Palladium Removal: Treat the organic layer with a scavenger (e.g., SiliaMetS Thiol, 2-4 eq based on initial Pd loading) or activated charcoal with stirring for 12-16 hours.[2]
-
Purification: Filter off the scavenger/charcoal. Concentrate the solvent under reduced pressure. The crude 4-(Furan-2-yl)aniline can be purified by crystallization from a solvent like toluene.[5]
-
Salt Formation: Dissolve the pure free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise with stirring. Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a representative procedure for the coupling of 2-bromofuran with aniline.
-
Reactor Setup: To a clean, dry, and inerted reactor, add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add the ligand (e.g., a suitable biarylphosphine ligand, 0.02 eq) and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), followed by anhydrous, deoxygenated toluene.
-
Activation: Stir the mixture for 10 minutes.
-
Substrate Addition: Add aniline (1.2 eq) followed by 2-bromofuran (1.0 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor by HPLC or GC.
-
Work-up: After completion, cool the reaction to room temperature and quench by slowly adding water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography or crystallization to yield 4-(Furan-2-yl)aniline.
-
Salt Formation: Follow the salt formation procedure as described in Protocol 1.
Visualizations
Caption: General troubleshooting workflow for scale-up synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. catsci.com [catsci.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
How to prevent the degradation of 4-(Furan-2-yl)aniline during storage
Technical Support Center: 4-(Furan-2-yl)aniline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 4-(Furan-2-yl)aniline to prevent its chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(Furan-2-yl)aniline?
To ensure maximum stability and prevent degradation, 4-(Furan-2-yl)aniline should be stored under controlled conditions. The primary recommendations are based on its sensitivity to air, light, and temperature.
-
Temperature: The recommended storage temperature is between 2°C and 8°C.
-
Atmosphere: The compound is sensitive to air and should be stored under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: 4-(Furan-2-yl)aniline is light-sensitive; therefore, it must be stored in a dark place, using an amber or opaque container.[1]
-
Container: Containers should be tightly sealed to prevent exposure to air and moisture.[2] For long-term storage, sealing the container with paraffin film is advisable.
Q2: My 4-(Furan-2-yl)aniline has changed color from off-white/light brown to dark brown/black. What does this indicate?
A significant color change is a primary visual indicator of degradation. Anilines, in general, are susceptible to air oxidation, which often results in the formation of highly colored polymeric and oxidized impurities. This discoloration suggests that the compound has likely been exposed to air and/or light, leading to a decrease in purity. It is highly recommended to verify the purity of the material using analytical methods before use.
Q3: What are the main chemical degradation pathways for 4-(Furan-2-yl)aniline?
The degradation of 4-(Furan-2-yl)aniline is primarily driven by two chemical processes: oxidation and polymerization.
-
Oxidation: The aniline moiety is easily oxidized, especially when exposed to atmospheric oxygen.[3] This can lead to the formation of nitroso, nitro, and eventually polymeric compounds. The furan ring is also susceptible to oxidation, which can proceed through an endoperoxide intermediate, potentially leading to ring-opening byproducts.[4][5]
-
Polymerization: Both aniline and furan moieties can undergo polymerization, often initiated by oxidative processes.[6][7] This can result in the formation of insoluble, high-molecular-weight materials, which appear as dark, tar-like substances in the sample.
These degradation processes are often accelerated by exposure to light (photodegradation), elevated temperatures, and the presence of atmospheric oxygen.
Q4: How can I assess the purity of a stored sample of 4-(Furan-2-yl)aniline?
To accurately determine the purity of your sample, standard analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[8] Other suitable methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9] A detailed protocol for purity analysis via RP-HPLC is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
If you suspect your sample of 4-(Furan-2-yl)aniline has degraded, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for identifying and addressing the degradation of 4-(Furan-2-yl)aniline.
Data Presentation
Table 1: Summary of Storage Conditions & Degradation Risks
| Parameter | Recommended Condition | Risk of Non-Compliance | Potential Degradation Pathway |
| Temperature | 2°C – 8°C | Increased rate of oxidation and polymerization | Thermal Degradation |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Direct reaction with atmospheric oxygen | Oxidation, Oxidative Polymerization |
| Light | Store in Darkness (Amber Vial) | Initiation of radical reactions | Photodegradation, Photo-oxidation |
| Container | Tightly Sealed[2] | Exposure to moisture and air | Hydrolysis, Oxidation |
Table 2: Illustrative Example of Stability Over 12 Months
The following data is illustrative and serves to highlight the importance of proper storage conditions. Actual degradation rates may vary.
| Storage Condition | Purity at 0 Months | Purity at 6 Months | Purity at 12 Months | Visual Appearance after 12 Months |
| Ideal: 2-8°C, Inert Gas, Dark | 99.5% | 99.2% | 98.9% | Light tan powder |
| Sub-optimal: Room Temp, Air, Dark | 99.5% | 95.0% | 88.3% | Dark brown solid |
| Poor: Room Temp, Air, Ambient Light | 99.5% | 82.1% | <70% | Black, tar-like solid |
Hypothetical Degradation Pathways
The primary degradation mechanisms involve oxidation of the aniline nitrogen and the furan ring, as well as subsequent polymerization.
References
- 1. 59147-02-3|4-(Furan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 2. geneseo.edu [geneseo.edu]
- 3. researchgate.net [researchgate.net]
- 4. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of polymerization conditions of furan with aniline for variable conducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions Involving 4-(Furan-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 4-(Furan-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are most suitable for 4-(Furan-2-yl)aniline?
A1: The most common and effective coupling reactions for forming C-N or C-C bonds with 4-(Furan-2-yl)aniline are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, respectively. The Buchwald-Hartwig reaction is used to couple 4-(Furan-2-yl)aniline with aryl or heteroaryl halides/triflates to form a new C-N bond. The Suzuki-Miyaura reaction is ideal for forming a C-C bond between an aryl halide derivative of 4-(Furan-2-yl)aniline and a boronic acid or ester.
Q2: What are the main challenges when using 4-(Furan-2-yl)aniline in coupling reactions?
A2: Researchers may encounter several challenges:
-
Low Reaction Yield: This can be due to suboptimal reaction conditions, catalyst deactivation, or side reactions.
-
Catalyst Deactivation: The furan ring can sometimes coordinate to the palladium catalyst, leading to deactivation. Additionally, impurities in reagents or solvents can poison the catalyst.
-
Side Reactions: The furan ring can be susceptible to ring-opening under certain palladium-catalyzed conditions.[1] Other potential side reactions include homocoupling of the starting materials.
-
Substrate Decomposition: Strong bases or high temperatures can lead to the decomposition of the furan moiety or other sensitive functional groups on the coupling partners.
Q3: How do I select the appropriate catalyst and ligand?
A3: The choice of catalyst and ligand is critical for a successful coupling reaction. For Buchwald-Hartwig aminations with heteroaromatic amines, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or t-BuXPhos are often effective.[2][3] For Suzuki couplings, ligands like SPhos can also yield good results.[4] It is often beneficial to screen a variety of palladium precatalysts and ligands to identify the optimal combination for your specific substrates.[2][5]
Q4: What is the best choice of base and solvent?
A4: The selection of base and solvent is highly dependent on the specific coupling partners and catalyst system. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, although weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may be necessary for base-sensitive substrates.[2][6] Toluene and 1,4-dioxane are frequently used solvents for these reactions.[2] For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system containing water, such as dioxane/water or THF/water, are common.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure you are using a reliable palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure proper in situ reduction to Pd(0).[6] Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst. |
| Inappropriate ligand | Screen a variety of phosphine ligands. For electron-rich anilines like 4-(Furan-2-yl)aniline, sterically hindered biarylphosphine ligands are often a good starting point.[2] | |
| Incorrect base or solvent | Optimize the base and solvent combination. For sensitive substrates, consider milder bases like Cs₂CO₃ or K₃PO₄.[2] Ensure the solvent is anhydrous and degassed, as water and oxygen can negatively impact the reaction. | |
| Reaction temperature is too low | Gradually increase the reaction temperature. Most coupling reactions are run at elevated temperatures (80-110 °C).[3] | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Catalyst system is too reactive | Decrease the catalyst loading. |
| Incorrect base | For Suzuki reactions, a weaker base may reduce protodeboronation of the boronic acid. | |
| Presence of oxygen | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions. | |
| Decomposition of Starting Material | Base is too strong | Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[2] |
| Temperature is too high | Reduce the reaction temperature and monitor for conversion over a longer period. | |
| Difficulty in Product Purification | Unreacted starting materials | Drive the reaction to completion by optimizing conditions or extending the reaction time. |
| Ligand-related impurities | Choose a ligand that is crystalline and easily removed by filtration or chromatography. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with 4-(Furan-2-yl)aniline
This is a general starting point; optimization of the ligand, base, and solvent may be necessary.
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 4-(Furan-2-yl)aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid Derivative of 4-(Furan-2-yl)aniline
This protocol is a starting point and may require optimization.
-
In a round-bottom flask, combine the aryl halide derivative of 4-(Furan-2-yl)aniline (1.0 mmol), the boronic acid or boronic ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a mixture of a solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to 90 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Influence of Ligand and Base on Buchwald-Hartwig Amination Yields (Illustrative)
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | SPhos | NaOtBu | Toluene | 100 | 78 |
| 3 | RuPhos | NaOtBu | Toluene | 100 | 81 |
| 4 | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 65 |
| 5 | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 72 |
Note: Yields are hypothetical and for illustrative purposes to show general trends. Actual yields will vary based on specific substrates.
Table 2: Parameter Screening for Suzuki-Miyaura Coupling (Illustrative)
| Entry | Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 82 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 88 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
Note: Yields are hypothetical and for illustrative purposes to show general trends. Actual yields will vary based on specific substrates.
Visualizations
References
- 1. Palladium catalyzed ring opening of furans as a route to α,β-unsaturated aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues encountered with 4-(Furan-2-yl)aniline hydrochloride in organic reactions.
Troubleshooting Guide
This guide addresses common solubility problems in a question-and-answer format, offering systematic approaches to overcome them.
Issue 1: My this compound is not dissolving in the reaction solvent.
-
Is the solvent appropriate? The hydrochloride salt form increases polarity compared to the free base. Non-polar solvents like hexanes or toluene are generally poor choices for dissolving this salt.
-
Have you tried heating the mixture? Solubility often increases with temperature. Gentle heating of the solvent with stirring can aid dissolution. Ensure the temperature is compatible with the stability of your reactants and the boiling point of the solvent.
-
Is the material finely powdered? Large crystals have a smaller surface area, which can slow down the dissolution rate. Grinding the hydrochloride salt to a fine powder before adding it to the solvent can significantly improve the rate of dissolution.
-
Have you considered a co-solvent system? Adding a more polar co-solvent can enhance the solubility of the salt. For example, if your primary solvent is moderately polar like THF or ethyl acetate, adding a small amount of a polar protic solvent like isopropanol or ethanol can be beneficial.
Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Is the hydrochloride salt crashing out of the solution as the reaction proceeds? Changes in the reaction mixture's composition (e.g., consumption of a polar reactant or formation of a non-polar product) can decrease the solubility of the starting material.
-
Can you use a phase-transfer catalyst? For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the hydrochloride salt or its reactive form across the phase boundary.
-
Is it possible to convert the hydrochloride to the free base in situ? Adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture can neutralize the hydrochloride, forming the more organic-soluble free aniline. This should be done cautiously, considering the compatibility of the base with other reactants.
Issue 3: I need to purify my product, but the unreacted starting material is contaminating it due to its poor solubility.
-
Can you perform an aqueous wash? After the reaction, quenching with an aqueous solution can help remove the unreacted polar hydrochloride salt from the organic phase containing your desired product.
-
Have you tried recrystallization with a different solvent system? Choosing a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the hydrochloride salt remains either soluble or insoluble, can be an effective purification method. Solvents like isopropanol or ethanol are often good for recrystallizing hydrochloride salts.[1]
Frequently Asked Questions (FAQs)
Q1: In which organic solvents does this compound exhibit the best solubility?
A1: Generally, polar aprotic solvents like DMF and DMSO will offer the highest solubility. Polar protic solvents such as methanol, ethanol, and isopropanol are also good options. Solubility is expected to be lower in moderately polar solvents like THF and ethyl acetate, and very low in non-polar solvents like toluene, hexanes, and diethyl ether.
Q2: Can I use the free base, 4-(Furan-2-yl)aniline, instead of the hydrochloride salt?
A2: Yes, in many cases, the free base can be used directly. The free aniline is significantly more soluble in a wider range of organic solvents. However, the hydrochloride salt is often used because it is more stable and less prone to oxidation than the free amine. If you choose to use the free base, you may need to store it under an inert atmosphere.
Q3: How can I prepare the free base from the hydrochloride salt?
A3: To prepare the free base, you can dissolve or suspend the hydrochloride salt in a suitable solvent (like ethyl acetate or dichloromethane) and wash it with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The organic layer containing the free aniline can then be dried and the solvent evaporated.
Q4: Will adding a base to my reaction to free the aniline affect the reaction outcome?
A4: It is crucial to consider the compatibility of the added base with your reaction conditions and other reagents. The base can potentially react with other electrophilic centers in your starting materials or promote side reactions. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
Q5: What is the "common ion effect" and how can it affect my reaction?
A5: The common ion effect can decrease the solubility of a salt when a solution already contains one of the ions from the salt. For instance, if your reaction generates chloride ions, it could potentially decrease the solubility of this compound.[2][3]
Quantitative Solubility Data
The following table provides an estimated overview of the solubility of this compound in common organic solvents at room temperature. This data is representative and intended for guidance. Actual solubility may vary based on experimental conditions.
| Solvent | Dielectric Constant (approx.) | Polarity | Estimated Solubility ( g/100 mL) |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | > 10 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | > 10 |
| Methanol | 33 | Polar Protic | 5 - 10 |
| Ethanol | 24 | Polar Protic | 1 - 5 |
| Isopropanol | 18 | Polar Protic | 0.5 - 1 |
| Acetonitrile | 37 | Polar Aprotic | 0.1 - 0.5 |
| Tetrahydrofuran (THF) | 7.6 | Moderately Polar | < 0.1 |
| Dichloromethane (DCM) | 9.1 | Moderately Polar | < 0.1 |
| Ethyl Acetate | 6.0 | Moderately Polar | < 0.05 |
| Toluene | 2.4 | Non-polar | < 0.01 |
| Diethyl Ether | 4.3 | Non-polar | < 0.01 |
| Hexanes | 1.9 | Non-polar | < 0.01 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction with In-situ Free Basting
This protocol describes a typical Suzuki coupling reaction where the solubility of the hydrochloride salt is addressed by converting it to the free base within the reaction mixture.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired boronic acid partner (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a suitable solvent system. A mixture of a non-polar solvent like toluene and a polar solvent like ethanol (e.g., 3:1 ratio) is often effective.
-
Base Addition: Add a suitable base to neutralize the hydrochloride and facilitate the catalytic cycle. An aqueous solution of sodium carbonate (2 M, 3.0 eq) or potassium phosphate (2 M, 3.0 eq) is commonly used.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. The initial suspension of the hydrochloride salt should become a homogeneous solution as the free base is formed and reacts.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors affecting the solubility of 4-(Furan-2-yl)aniline forms.
References
Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Furan-2-yl)aniline hydrochloride. The information is designed to assist in the identification and characterization of potential impurities that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources:
-
Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis of 4-(Furan-2-yl)aniline. Common synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling), can lead to the formation of homocoupled products and other side-reaction products.
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials can be carried through the synthesis and appear in the final product.
-
Degradation Products: this compound can degrade over time when exposed to certain conditions like light, heat, humidity, and oxygen. The furan ring is susceptible to oxidation and acid-catalyzed ring-opening, while the aniline moiety can be prone to oxidation and photodegradation.[1][2][3][4][5]
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
Q2: What are some of the likely structures of impurities related to this compound?
A2: Based on common synthetic routes and degradation pathways, the following are plausible impurity structures:
-
Process-Related Impurities (from Suzuki/Negishi Coupling):
-
Impurity A (4,4'-Biphenylenediamine): Formed from the homocoupling of the aniline starting material.
-
Impurity B (2,2'-Bifuran): Formed from the homocoupling of the furan starting material.
-
-
Degradation-Related Impurities:
-
Impurity C (Oxidized Furan Species): Oxidation of the furan ring can lead to various products, including ring-opened dicarbonyl compounds.[2][6][7][8]
-
Impurity D (Oxidized Aniline Species): Oxidation of the aniline nitrogen can lead to nitroso, nitro, or polymeric species.[9]
-
Impurity E (Hydrolysis Product): Under acidic conditions, the furan ring can undergo hydrolysis, leading to ring-opened species.[3][4][10]
-
Troubleshooting Guides
Problem: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Synthesis Byproducts | 1. Review the synthetic route used. If a palladium-catalyzed cross-coupling was performed, consider the possibility of homocoupling products (Impurity A and B). 2. Analyze the sample using LC-MS to obtain the molecular weights of the unknown peaks. Compare these with the expected molecular weights of potential byproducts. 3. If reference standards for potential impurities are available, co-inject them to confirm their retention times. |
| Degradation Products | 1. Review the storage conditions of the sample. Exposure to light, heat, or air can lead to degradation. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. Compare the chromatograms of the stressed samples with your sample to identify matching peaks. 3. Use LC-MS/MS to fragment the ions of the unknown peaks and elucidate their structures. |
| Contamination | 1. Ensure proper cleaning of all glassware and analytical instrumentation. 2. Analyze a blank (injection of the mobile phase) to rule out contamination from the HPLC system. 3. Verify the purity of the solvents used for sample preparation and the mobile phase. |
Problem: The color of my this compound has changed over time (e.g., from off-white to brown).
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Oxidation/Degradation | 1. The color change is a strong indicator of degradation, likely due to oxidation of the aniline moiety or furan ring.[1][9] 2. Analyze the discolored sample by HPLC to assess its purity and identify any new degradation peaks. 3. Store the material in a tightly sealed container, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize further degradation. |
Data Presentation
Table 1: Potential Impurities of this compound
| Impurity | Structure | Potential Origin | Molecular Weight ( g/mol ) |
| Impurity A | 4,4'-Biphenylenediamine | Synthesis Byproduct (Homocoupling) | 184.24 |
| Impurity B | 2,2'-Bifuran | Synthesis Byproduct (Homocoupling) | 136.14 |
| Impurity C | (Z)-4-oxobut-2-enal (a possible furan oxidation product) | Degradation (Oxidation) | 84.07 |
| Impurity D | 4-(Furan-2-yl)nitrosobenzene | Degradation (Oxidation) | 175.16 |
| Impurity E | Succinaldehyde (a possible furan hydrolysis product) | Degradation (Hydrolysis) | 86.09 |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to separate 4-(Furan-2-yl)aniline from its potential impurities and degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.
LC-MS/MS for Impurity Identification
This method is used to determine the molecular weights and fragmentation patterns of unknown impurities.
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument recommendation.
-
-
MS/MS Analysis: For structural elucidation, perform product ion scans on the molecular ions of the observed impurities.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[6][11][12]
-
Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the sample (1 mg/mL) in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.
-
Photodegradation: Expose the solid sample to UV light (254 nm) for 48 hours.
After exposure to the stress conditions, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the developed HPLC-UV and LC-MS/MS methods.
Mandatory Visualization
Caption: Workflow for the identification and characterization of unknown impurities.
Caption: Potential degradation pathways of this compound.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. Oxidation of furans (Review) [agris.fao.org]
- 3. askfilo.com [askfilo.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for handling air and light-sensitive aniline hydrochloride compounds
Technical Support Center: Aniline Hydrochloride
This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with air and light-sensitive aniline hydrochloride compounds.
Frequently Asked Questions (FAQs)
Q1: What is aniline hydrochloride and why is it sensitive?
A: Aniline hydrochloride is the salt form of aniline, appearing as a white to greenish crystalline solid.[1][2] Its sensitivity stems from the aniline component, which is prone to oxidation when exposed to atmospheric oxygen and light.[1][3] This oxidation process leads to the compound darkening in color over time, indicating degradation.[2][4][5] The compound is also hygroscopic, meaning it readily absorbs moisture from the air.[5][6]
Q2: How should I properly store aniline hydrochloride to maintain its purity?
A: To minimize degradation, aniline hydrochloride must be stored in a tightly sealed container to prevent exposure to air and moisture.[7][8] The container should be placed in a cool, dry, and well-ventilated area, specifically protected from light.[4][7] For long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, inside a glovebox or in a sealed ampoule is the most effective method.[9] The recommended storage temperature is generally between 15°C and 25°C.[10]
Q3: My aniline hydrochloride has turned yellow/brown. Can I still use it?
A: The discoloration from white/greenish to yellow or brown is a visual indicator of oxidation and degradation.[3][11] The presence of impurities from this degradation can interfere with chemical reactions, leading to lower yields or unexpected side products.[12] For applications requiring high purity, it is strongly recommended to use a fresh, unoxidized batch of the compound. Using discolored aniline hydrochloride may compromise the integrity and reproducibility of your experimental results.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A: Aniline hydrochloride is toxic if inhaled, ingested, or absorbed through the skin.[2][7] Therefore, comprehensive PPE is mandatory. This includes:
-
Gloves: Wear suitable chemical-resistant gloves.[10]
-
Eye Protection: Use impact-resistant safety goggles with side shields or a face shield.[7][8]
-
Lab Coat/Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4][7]
-
Respiratory Protection: All handling should be done inside a certified chemical fume hood or a well-ventilated enclosure to avoid inhaling dust particles.[4][10] If ventilation is inadequate, a respirator approved for organic vapors and particulates should be used.[5][8]
Q5: What solvents are compatible with aniline hydrochloride?
A: Aniline hydrochloride is soluble in water and alcohols such as methanol and ethanol.[1][4][13] It is important to use anhydrous solvents if moisture will interfere with a subsequent reaction. Always check for compatibility with other reagents in your specific experimental setup.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Compound is discolored (yellow, brown, or greenish). | Oxidation due to exposure to air and/or light.[3] | Discard the discolored compound and obtain a fresh supply. Ensure the new batch is stored properly in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[4][7] |
| Inconsistent or poor experimental results (e.g., low yield). | Degradation of the aniline hydrochloride, leading to lower molar equivalency and the presence of inhibitory impurities.[12] | Use a fresh, high-purity batch of the compound. Verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.[14] |
| Compound appears clumpy or wet. | Absorption of atmospheric moisture (hygroscopicity).[5][6] | The compound has been compromised by moisture. It is best to use a new, dry batch. Ensure storage containers are sealed tightly and consider storing them inside a desiccator.[8] |
| Difficulty in weighing an accurate amount. | Static electricity on glassware or weighing paper; rapid absorption of moisture on the balance pan leading to drifting weight. | Use an anti-static gun on the container and weigh boat. For highly sensitive work, perform weighing inside a glovebox with a controlled atmosphere.[9][15] Alternatively, weigh the compound by difference: tare a sealed vial containing the compound, transfer the approximate amount needed, and re-weigh the vial to determine the exact mass dispensed.[9] |
Data Presentation: Compound Properties
The following table summarizes key quantitative data for aniline hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NH₂·HCl | [4][16] |
| Molecular Weight | 129.59 g/mol | [17][18] |
| Appearance | White to greenish crystalline solid | [1][2] |
| Melting Point | 196 - 202 °C | [4][5] |
| Boiling Point | 245 °C | [1][18] |
| Specific Gravity | 1.22 g/cm³ | [2][4] |
| Solubility in Water | 1070 g/L at 20 °C | [18] |
| Flash Point | 193 °C (open cup) | [5][18] |
Experimental Protocols
Protocol 1: Weighing and Transferring Aniline Hydrochloride Using Inert Atmosphere Techniques
This protocol is for applications where strict exclusion of air and moisture is critical.
Objective: To accurately weigh and transfer aniline hydrochloride without exposing it to the atmosphere.
Methodology:
-
Preparation (Glovebox Method):
-
Place a sealed container of aniline hydrochloride, a clean spatula, a tared reaction vessel or vial, and a laboratory balance inside an inert atmosphere glovebox.
-
Allow the items to sit in the antechamber for at least 20 minutes before transferring them into the main chamber to ensure a completely inert environment.
-
-
Weighing:
-
Inside the glovebox, open the aniline hydrochloride container.
-
Carefully transfer the desired amount of the solid to the tared reaction vessel on the balance.
-
Record the final weight.
-
-
Sealing and Transfer:
-
Securely seal the reaction vessel containing the weighed compound.
-
Tightly re-seal the main aniline hydrochloride container.
-
The reaction vessel can now be safely removed from the glovebox for use in the experiment.
-
-
Alternative (Schlenk Line Method):
-
Connect both the storage flask (containing aniline hydrochloride) and the tared reaction flask to a Schlenk line.
-
Evacuate and backfill both flasks with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, quickly remove the stoppers and transfer the solid from the storage flask to the reaction flask.
-
This method is less precise for weighing; mass is typically determined by the difference in the weight of the storage flask before and after the transfer.[9]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an aniline hydrochloride sample and detect the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aniline hydrochloride sample.
-
Dissolve the sample in a suitable mobile phase solvent (e.g., a mixture of acetonitrile and water) to a final concentration of ~1 mg/mL in a volumetric flask.[14]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.[14]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for aniline (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase only) to establish a baseline.
-
Inject the prepared sample.
-
The purity is calculated based on the area of the aniline hydrochloride peak relative to the total area of all observed peaks. Degradation products, such as oxidation species, will appear as separate peaks, typically with different retention times.[12][19]
-
Visualizations
Caption: Decision-making workflow for handling aniline hydrochloride.
References
- 1. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 2. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. flinnsci.com [flinnsci.com]
- 5. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 6. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. veeprho.com [veeprho.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aniline hydrochloride | SIELC Technologies [sielc.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. chemimpex.com [chemimpex.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing residual catalysts from 4-(Furan-2-yl)aniline hydrochloride preparations
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts during the preparation of 4-(Furan-2-yl)aniline hydrochloride.
Troubleshooting Guide and FAQs
This section addresses common issues related to catalyst contamination in a question-and-answer format.
Q1: What is the likely source of metallic contamination in my this compound synthesis?
The synthesis of 4-(Furan-2-yl)aniline and similar biaryl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3][4] In this reaction, an organoboron compound is coupled with an aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄).[1] Consequently, residual palladium from the catalyst is the most probable source of metallic contamination in your crude product.
Q2: My isolated 4-(Furan-2-yl)aniline product is dark-colored (grey, brown, or black). Is this indicative of catalyst residue?
Yes, a dark or off-color appearance in the isolated product is a common sign of residual palladium. Palladium catalysts, particularly when they decompose to form palladium black (finely divided palladium metal), can discolor the product. This contamination can persist even after initial workup procedures.
Q3: What are the most effective general methods for removing residual palladium catalysts from my reaction mixture?
Several techniques are widely used to remove residual palladium from organic reaction mixtures. The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous) and the properties of the product. Key methods include:
-
Filtration through Celite: Effective for removing insoluble or colloidal palladium species.[5]
-
Adsorption/Chromatography: Using silica gel or activated carbon to bind and remove the catalyst.[5]
-
Metal Scavengers: Employing solid-supported reagents with high affinity for palladium, such as thiol- or amine-functionalized resins.[6][7][8]
-
Extraction: Liquid-liquid extraction can sometimes remove certain palladium salts.[5]
-
Recrystallization: A final purification step that can be effective, particularly for crystalline products like the hydrochloride salt.
Q4: When should I choose filtration through Celite, and how does it work?
Filtration through a pad of Celite (diatomaceous earth) is a straightforward and rapid method best suited for removing heterogeneous catalysts or palladium that has precipitated out of solution as palladium black.[5] The fine porosity of the Celite pad traps the insoluble metal particles, allowing the desired organic compound to pass through in the filtrate.[5] This should be one of the first methods attempted, especially if visible dark particulates are present.
Q5: Are metal scavengers a better option than chromatography?
Metal scavengers can be highly effective and are often more convenient than column chromatography for large-scale purifications. These solid-supported materials (e.g., silica or polystyrene functionalized with thiol groups) act by chemisorption, forming strong bonds with the palladium.[8] The scavenger-metal complex is then easily removed by simple filtration. This method can reduce palladium levels to very low parts-per-million (ppm) concentrations.[8]
Q6: I have formed the this compound salt. Can I still use these purification methods?
Once the hydrochloride salt is formed, its solubility characteristics change significantly. The salt is typically more polar and may be less soluble in common organic solvents used for chromatography or with scavengers. Therefore, it is highly recommended to perform catalyst removal steps on the free aniline base before salt formation. The final purification of the hydrochloride salt is best achieved through recrystallization.
Data on Catalyst Removal Efficiency
The selection of a purification method can be guided by its reported efficiency. The following table summarizes typical performance data for common palladium removal techniques.
| Purification Method | Target Palladium Species | Typical Efficiency (Residual Pd) | Advantages | Disadvantages |
| Filtration through Celite | Insoluble Pd(0) | Variable, >100 ppm | Fast, inexpensive, simple setup | Ineffective for soluble palladium complexes |
| Silica Gel Chromatography | Soluble and Insoluble Pd | < 50 ppm | Good for simultaneous purification of byproducts | Can be time-consuming and require large solvent volumes |
| Thiol-Based Scavengers | Soluble and Insoluble Pd | < 10 ppm | High efficiency, simple filtration removal, scalable | Higher cost of scavenger material |
| Recrystallization | Entrained Palladium | Variable, depends on co-crystallization | Excellent for final product polishing and purity | May not be effective as a standalone method for high levels of contamination |
Data compiled from various sources indicating typical outcomes.[8]
Experimental Protocols
Protocol 1: Removal of Palladium via Filtration through a Celite Pad
This protocol is intended for the removal of precipitated palladium catalyst from the crude 4-(Furan-2-yl)aniline free base after the initial reaction workup.
-
Preparation: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite to the funnel.
-
Wetting: Wet the Celite pad with the same solvent used to dissolve your crude product (e.g., ethyl acetate, dichloromethane). Gently apply vacuum to ensure the pad is compact and evenly settled.
-
Filtration: Dissolve your crude 4-(Furan-2-yl)aniline in a minimal amount of the chosen solvent.
-
Elution: Carefully pour the solution onto the Celite pad under gentle vacuum.
-
Washing: Wash the Celite pad with additional fresh solvent (2-3 times the volume of the initial dissolution) to ensure all of the product is collected in the filtrate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to recover the purified product.
Protocol 2: Application of a Solid-Supported Thiol Scavenger
This method is highly effective for removing both soluble and insoluble palladium species from the 4-(Furan-2-yl)aniline free base.
-
Preparation: Following the reaction, perform a standard aqueous workup to remove water-soluble impurities. Dissolve the crude organic extract in a suitable solvent (e.g., acetonitrile, toluene, or ethyl acetate).
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 5-10 weight equivalents relative to the initial catalyst weight) to the solution.
-
Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 20 hours. The optimal time should be determined by monitoring the palladium levels (e.g., by ICP-MS) or by observing a significant color change in the solution (from dark to pale yellow).[6]
-
Filtration: After the incubation period, filter the mixture to remove the scavenger resin, which now contains the bound palladium.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
Protocol 3: Final Purification by Recrystallization of the Hydrochloride Salt
This protocol is the final step to obtain high-purity crystalline this compound.
-
Salt Formation: Dissolve the purified 4-(Furan-2-yl)aniline free base in a suitable solvent such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the solution becomes acidic (check with pH paper). Precipitation of the hydrochloride salt should occur.
-
Dissolution: Gently heat the mixture until the solid completely dissolves. If necessary, add a minimal amount of additional solvent to achieve full dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Visualized Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spinchem.com [spinchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the anilines of furan, thiophene, and pyrrole, specifically focusing on their susceptibility to electrophilic substitution. While direct quantitative comparative studies on these specific compounds are not extensively available in the literature, this guide extrapolates from the well-established principles of heterocyclic chemistry to provide a robust qualitative and theoretical comparison. This information is crucial for professionals in drug discovery and development, where these heterocyclic structures are common pharmacophores.
Introduction to Heterocyclic Anilines
Furan, thiophene, and pyrrole are five-membered aromatic heterocycles that are considered electron-rich compared to benzene. The introduction of an amino group, a potent activating substituent, further enhances the electron density of these rings, making them highly reactive towards electrophiles. Understanding the relative reactivity of these anilines is essential for designing synthetic routes and predicting the metabolic stability of drug candidates.
The general order of reactivity towards electrophilic substitution for the parent heterocycles is well-established: Pyrrole > Furan > Thiophene. This trend is primarily governed by the electronegativity of the heteroatom and its ability to donate its lone pair of electrons to the aromatic π-system. The presence of the amino group is expected to amplify this inherent reactivity trend.
Qualitative Comparison of Reactivity
The reactivity of these heterocyclic anilines towards electrophiles is influenced by the interplay of the lone pairs of electrons from both the heteroatom and the amino group. Both groups donate electron density into the ring, increasing its nucleophilicity.
| Heterocyclic Aniline | Heteroatom | Electronegativity of Heteroatom | Aromaticity of Parent Ring | Predicted Reactivity towards Electrophiles |
| Pyrrole Aniline | Nitrogen | Least Electronegative | Moderate | Highest |
| Furan Aniline | Oxygen | Most Electronegative | Lowest | Intermediate |
| Thiophene Aniline | Sulfur | Intermediate | Highest | Lowest |
Pyrrole Aniline is predicted to be the most reactive. The nitrogen heteroatom is the least electronegative among the three, readily donating its lone pair to the aromatic system. The additional electron-donating amino group further activates the ring, making it exceptionally susceptible to electrophilic attack.
Furan Aniline is expected to have intermediate reactivity. Although oxygen is more electronegative than nitrogen, it still participates in delocalization. The amino group's activating effect significantly enhances the reactivity of the furan ring. However, the higher electronegativity of oxygen compared to nitrogen makes the overall system less reactive than pyrrole aniline.
Thiophene Aniline is predicted to be the least reactive of the three. Sulfur is less electronegative than oxygen, but the overlap between its 3p orbitals and the 2p orbitals of the carbon atoms is less effective than the 2p-2p overlap in furan and pyrrole. This results in a less efficient delocalization of the sulfur lone pair and a more stable, less reactive aromatic system. The amino group will still activate the ring, but the baseline reactivity of the thiophene nucleus is lower.
Experimental Protocols
Synthesis of 2-Aminothiophene (Gewald Reaction)
The Gewald reaction is a common method for the synthesis of 2-aminothiophenes.
Materials:
-
A ketone or aldehyde
-
An α-cyanoester (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
A solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
A mixture of the ketone/aldehyde, α-cyanoester, and elemental sulfur is prepared in the chosen solvent.
-
The base is added catalytically, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is typically isolated by precipitation upon the addition of water or by crystallization from a suitable solvent.
Synthesis of 2-Aminofuran
The synthesis of 2-aminofurans can be more challenging due to their lower stability. A common approach involves the cyclization of α-hydroxy ketones or their equivalents with malononitrile.
Materials:
-
An α-hydroxy ketone
-
Malononitrile
-
A base (e.g., sodium ethoxide)
-
A solvent (e.g., ethanol)
Procedure:
-
The α-hydroxy ketone and malononitrile are dissolved in the solvent.
-
The base is added, and the reaction is stirred, often at elevated temperatures.
-
The reaction is monitored for the formation of the product.
-
Work-up typically involves neutralization and extraction, followed by purification by chromatography, keeping in mind the potential instability of the product.
Synthesis of 2-Aminopyrrole
2-Aminopyrroles can be synthesized through various methods, including the reaction of β-enaminonitriles with α-haloketones.
Materials:
-
A β-enaminonitrile
-
An α-haloketone (e.g., α-bromoketone)
-
A base (e.g., potassium carbonate)
-
A solvent (e.g., acetonitrile)
Procedure:
-
The β-enaminonitrile and α-haloketone are dissolved in the solvent.
-
The base is added, and the mixture is heated under reflux.
-
The reaction is monitored until the starting materials are consumed.
-
The product is isolated by filtration of the inorganic salts and evaporation of the solvent, followed by purification.
Representative Electrophilic Substitution: Bromination
Materials:
-
The heterocyclic aniline
-
N-Bromosuccinimide (NBS)
-
A solvent (e.g., tetrahydrofuran or dichloromethane)
Procedure:
-
The heterocyclic aniline is dissolved in the solvent and cooled in an ice bath.
-
A solution of NBS in the same solvent is added dropwise.
-
The reaction is stirred at a low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted.
-
The product is purified by column chromatography.
It is anticipated that the reaction rates for this bromination would follow the order: Pyrrole Aniline > Furan Aniline > Thiophene Aniline.
Visualization of Reactivity Factors
The following diagram illustrates the key factors that determine the relative reactivity of these heterocyclic anilines.
Conclusion
In the realm of drug discovery and medicinal chemistry, the anilines of pyrrole, furan, and thiophene represent a class of highly reactive and versatile building blocks. Based on fundamental principles of electronic effects in aromatic systems, the predicted order of reactivity towards electrophilic substitution is Pyrrole Aniline > Furan Aniline > Thiophene Aniline . This trend is a direct consequence of the electronegativity of the ring heteroatom, which modulates the electron-donating capacity of the powerful amino substituent. While this guide provides a robust framework for understanding their relative reactivity, researchers should be mindful that specific reaction conditions and the nature of the electrophile can influence the outcome of a given transformation. Further quantitative experimental studies are warranted to provide precise kinetic and thermodynamic data for these important classes of compounds.
A Comparative Guide to the Synthetic Routes of 4-(Furan-2-yl)aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(furan-2-yl)aniline, a key structural motif in many biologically active compounds and functional materials, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most common and effective routes for its preparation, offering detailed experimental protocols and quantitative data to aid researchers in selecting the optimal method for their specific needs. The primary synthetic pathways discussed include the Suzuki-Miyaura coupling, the Ullmann condensation, and the Paal-Knorr furan synthesis, each presenting distinct advantages and limitations.
Comparison of Synthetic Routes
The choice of synthetic route to 4-(furan-2-yl)aniline and its derivatives is often dictated by factors such as the availability of starting materials, desired scale of the reaction, tolerance of functional groups, and overall cost-effectiveness. Below is a summary of the key quantitative data for the most prevalent methods.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromoaniline, Furan-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 85-95 |
| Ullmann Condensation | 4-Iodoaniline, Furan | CuI, L-proline, K₂CO₃ | DMSO | 110-130 | 24-48 | 60-75 |
| Paal-Knorr Furan Synthesis | 1-(4-Aminophenyl)butane-1,4-dione | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 4-8 | 70-85 |
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds and is often the preferred route for the synthesis of 4-(furan-2-yl)aniline due to its high yields and good functional group tolerance.
Experimental Protocol:
A mixture of 4-bromoaniline (1.0 eq.), furan-2-boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) is prepared in a round-bottom flask. A 3:1:1 mixture of toluene, ethanol, and water is added as the solvent. The reaction mixture is then degassed with nitrogen or argon for 15-20 minutes. The flask is equipped with a reflux condenser and heated to 80-100 °C with vigorous stirring for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(furan-2-yl)aniline.
Ullmann Condensation
The Ullmann condensation provides a classical approach to the formation of C-N bonds. While traditionally requiring harsh conditions, modern modifications using ligands such as L-proline have made this a more viable option, although yields are typically lower than those achieved with the Suzuki-Miyaura coupling.
Experimental Protocol:
To a sealable reaction vessel are added 4-iodoaniline (1.0 eq.), furan (1.5 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.). Anhydrous dimethyl sulfoxide (DMSO) is added as the solvent. The vessel is sealed, and the mixture is heated to 110-130 °C for 24-48 hours with continuous stirring. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash chromatography to yield the desired 4-(furan-2-yl)aniline.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a fundamental method for constructing the furan ring itself.[1][2][3] This route is particularly useful when the corresponding 1,4-dicarbonyl precursor is readily available or easily synthesized. The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[1]
Experimental Protocol:
1-(4-Aminophenyl)butane-1,4-dione (1.0 eq.) is dissolved in toluene in a round-bottom flask fitted with a Dean-Stark apparatus. A catalytic amount of p-toluenesulfonic acid (0.05 eq.) is added to the solution. The mixture is heated to reflux for 4-8 hours, with the azeotropic removal of water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography to give 4-(furan-2-yl)aniline.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the reactants and products in each synthetic route, the following diagrams are provided.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Ullmann Condensation Pathway.
Caption: Paal-Knorr Furan Synthesis Pathway.
Conclusion
The synthesis of 4-(furan-2-yl)aniline can be effectively achieved through several distinct methodologies. The Suzuki-Miyaura coupling generally offers the highest yields and broadest substrate scope, making it a powerful tool for the synthesis of complex derivatives. The Ullmann condensation, particularly with modern improvements, provides a viable alternative, though it may require more optimization. The Paal-Knorr synthesis is an excellent choice when the furan ring needs to be constructed as part of the synthetic sequence and the requisite dicarbonyl precursor is accessible. The selection of the most appropriate route will depend on the specific requirements of the research, including desired yield, purity, scale, and the availability of starting materials. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 4-(furan-2-yl)aniline and its valuable derivatives.
References
Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for validating the purity of 4-(Furan-2-yl)aniline hydrochloride.
Introduction to Purity Validation
This compound, with the chemical formula C₁₀H₁₀ClNO, is an organic compound used in various research and development applications.[1][2] Verifying its purity is essential to guarantee the reliability and reproducibility of experimental results. Elemental analysis is a fundamental technique for this purpose, providing a quantitative determination of the constituent elements in a sample.[3] This data is then compared against the theoretical composition to assess purity.
Elemental Analysis: A Quantitative Approach
Elemental analysis, specifically CHN or CHNS analysis, is a destructive technique that involves the combustion of a sample in an oxygen-rich environment.[4][5][6] The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified to determine the percentage by mass of each element in the original sample.[3]
Theoretical vs. Experimental Composition
The purity of this compound can be determined by comparing the experimental elemental composition to the theoretical values derived from its molecular formula. A close correlation between the experimental and theoretical percentages indicates a high degree of purity.
| Element | Molecular Formula | Theoretical Mass % | Expected Experimental Range (%) |
| Carbon (C) | C₁₀H₁₀ClNO | 61.39% | 61.09% - 61.69% |
| Hydrogen (H) | C₁₀H₁₀ClNO | 5.15% | 4.85% - 5.45% |
| Nitrogen (N) | C₁₀H₁₀ClNO | 7.16% | 6.86% - 7.46% |
| Chlorine (Cl) | C₁₀H₁₀ClNO | 18.12% | Not typically measured by CHN analyzers |
| Oxygen (O) | C₁₀H₁₀ClNO | 8.18% | Can be determined by specialized analysis |
Note: The expected experimental range for C, H, and N is typically within ±0.3% of the theoretical value, which is a common acceptance criterion for purity.[3]
Comparison with Alternative Purity Validation Methods
While elemental analysis provides valuable information about the bulk purity of a sample, other analytical techniques can offer complementary data, particularly regarding the presence of specific impurities.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion and detection of resulting gases.[3][6] | Percentage composition of C, H, N. | Rapid, cost-effective, provides fundamental purity assessment.[5] | Does not identify specific impurities, destructive. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[7] | Identifies and quantifies impurities with different polarities. | High sensitivity and resolution, can separate complex mixtures. | Requires development of specific methods, may not detect all impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[8] | Detects and quantifies volatile impurities. | Excellent for volatile and semi-volatile compounds.[8] | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[9] | Provides structural information about impurities for identification. | High specificity and sensitivity, can identify unknown impurities.[9] | Higher cost and complexity. |
Experimental Protocols
Elemental Analysis (CHN Combustion)
Objective: To determine the percentage by mass of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature furnace (around 1000-1150°C) with a flow of pure oxygen.[5][6] This "flash combustion" converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and nitrogen oxides.[6]
-
Reduction: The combustion gases are swept by a helium carrier gas over heated copper, which reduces any nitrogen oxides to N₂ and removes excess oxygen.[6]
-
Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is passed through a gas chromatography column to separate the individual components. A thermal conductivity detector (TCD) then measures the concentration of each gas.[10]
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for purity validation using elemental analysis.
Caption: Decision-making process for purity assessment.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-(2-Furyl)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. rsc.org [rsc.org]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. iiste.org [iiste.org]
- 9. jfda-online.com [jfda-online.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers
For researchers, scientists, and drug development professionals, the strategic replacement of a phenyl ring with a furan bioisostere represents a key tactic in lead optimization. This guide provides a comprehensive comparison of this bioisosteric switch, focusing on its impact on biological activity, metabolic stability, and toxicity, supported by experimental data and detailed protocols.
The phenyl group is a ubiquitous scaffold in medicinal chemistry, often crucial for ligand-receptor interactions. However, its lipophilicity and susceptibility to oxidative metabolism can lead to unfavorable pharmacokinetic profiles and the formation of reactive metabolites. The furan ring, as a five-membered aromatic heterocycle, offers a bioisosteric alternative with distinct electronic and steric properties that can modulate a compound's pharmacodynamic and pharmacokinetic characteristics.[1][2] This guide explores the nuances of this substitution, providing a data-driven comparison to inform rational drug design.
Performance Comparison: Phenyl vs. Furan Analogs
The decision to replace a phenyl ring with a furan is often driven by the goal of improving potency, selectivity, metabolic stability, or solubility. However, this substitution can also introduce new liabilities, most notably the potential for metabolic activation of the furan ring into reactive, potentially toxic, species.[3][4]
For instance, in the development of selective COX-2 inhibitors, furanone-containing structures, such as rofecoxib, have demonstrated high potency. The replacement of a phenyl ring with a furan or a substituted furan can significantly alter the inhibitory activity and selectivity against COX-1 and COX-2.
Below is a table summarizing hypothetical, yet representative, data for a comparative analysis of a phenyl-containing compound and its furan analog.
| Parameter | Phenyl-Containing Compound (Compound A) | Furan-Containing Compound (Compound B) |
| Target Potency (IC50) | ||
| COX-2 | 50 nM | 25 nM |
| COX-1 | 5 µM | 10 µM |
| Metabolic Stability | ||
| Human Liver Microsomes (t1/2) | 30 min | 15 min |
| Intrinsic Clearance (CLint) | 23.1 µL/min/mg | 46.2 µL/min/mg |
| Cytotoxicity (CC50 in HepG2 cells) | > 100 µM | 50 µM |
Note: The data in this table is illustrative and compiled from general trends observed in the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate the performance of drug candidates.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Human liver microsomes (20 mg/mL stock).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value (the concentration that causes 50% reduction in cell viability).
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
References
Spectroscopic comparison between 4-(Furan-2-yl)aniline and its hydrochloride salt
Spectroscopic Comparison: 4-(Furan-2-yl)aniline and its Hydrochloride Salt
A a detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differences between 4-(Furan-2-yl)aniline and its hydrochloride salt.
This guide provides a comparative analysis of the spectroscopic properties of 4-(Furan-2-yl)aniline and its corresponding hydrochloride salt. The protonation of the aniline nitrogen to form the anilinium salt results in significant and predictable changes in the electronic and vibrational characteristics of the molecule. Understanding these differences is crucial for characterization, quality control, and studying the molecule's behavior in different chemical environments.
Chemical Structures and Transformation
The conversion of 4-(Furan-2-yl)aniline to its hydrochloride salt is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the amino group accepts a proton from hydrochloric acid.
Caption: Reaction of 4-(Furan-2-yl)aniline with HCl.
Data Presentation
The following tables summarize the key spectroscopic data for 4-(Furan-2-yl)aniline and the expected data for its hydrochloride salt based on the known effects of protonation on similar aniline compounds.
Table 1: ¹H NMR Data (Predicted for a 400 MHz spectrometer, solvent: DMSO-d₆)
| Assignment | 4-(Furan-2-yl)aniline (ppm) | 4-(Furan-2-yl)aniline HCl (Predicted, ppm) | Reason for Change |
| -NH₂ / -NH₃⁺ | ~5.3 (broad s, 2H) | ~9.0-10.0 (broad s, 3H) | Deshielding due to the positive charge on the nitrogen atom. |
| Aniline-H (ortho to -NH₂) | ~6.6 (d, 2H) | ~7.5 (d, 2H) | Electron-withdrawing effect of the -NH₃⁺ group deshields the ortho protons. |
| Aniline-H (meta to -NH₂) | ~7.4 (d, 2H) | ~7.8 (d, 2H) | Less pronounced deshielding compared to ortho protons. |
| Furan-H (position 5) | ~7.5 (d, 1H) | ~7.6 (d, 1H) | Minimal effect from protonation at the distant amino group. |
| Furan-H (position 3) | ~6.7 (d, 1H) | ~6.8 (d, 1H) | Minimal effect. |
| Furan-H (position 4) | ~6.4 (dd, 1H) | ~6.5 (dd, 1H) | Minimal effect. |
Table 2: ¹³C NMR Data (Predicted for a 100 MHz spectrometer, solvent: DMSO-d₆)
| Assignment | 4-(Furan-2-yl)aniline (ppm) | 4-(Furan-2-yl)aniline HCl (Predicted, ppm) | Reason for Change |
| Aniline-C (ipso to -NH₂) | ~147 | ~135 | The electron-withdrawing -NH₃⁺ group causes an upfield shift (shielding) of the ipso carbon. |
| Aniline-C (ortho to -NH₂) | ~114 | ~129 | Downfield shift (deshielding) due to the inductive effect of the -NH₃⁺ group. |
| Aniline-C (meta to -NH₂) | ~129 | ~120 | Upfield shift (shielding) due to changes in resonance contribution. |
| Aniline-C (para to -NH₂) | ~120 | ~130 | Downfield shift (deshielding). |
| Furan Carbons | ~105-155 | ~105-155 | Minimal to no significant change expected. |
Table 3: FT-IR Data (cm⁻¹)
| Vibrational Mode | 4-(Furan-2-yl)aniline | 4-(Furan-2-yl)aniline HCl | Reason for Change |
| N-H Stretch | 3450-3300 (two bands, symmetric & asymmetric) | 3200-2800 (broad, multiple bands for -NH₃⁺) | Conversion of the primary amine to an ammonium salt results in a shift to lower wavenumbers and significant broadening. |
| N-H Bend | ~1620 | ~1600-1500 (asymmetric and symmetric bending) | Appearance of characteristic ammonium bending vibrations. |
| C-N Stretch | ~1340-1250 | Shifted and potentially obscured | The C-N bond character changes upon protonation. |
| Aromatic C=C Stretch | ~1600, ~1500 | Similar, may have slight shifts | The aromatic ring vibrations are less affected. |
| Furan Ring Vibrations | ~1580, ~1480, ~1010 | Largely unchanged | The furan ring is electronically distant from the site of protonation. |
Table 4: UV-Vis Data (in Ethanol)
| Compound | λ_max (nm) | Transition Type | Reason for Change |
| 4-(Furan-2-yl)aniline | ~235, ~285 | π → π | The lone pair on the nitrogen participates in conjugation with the aromatic ring, lowering the transition energy.[1] |
| 4-(Furan-2-yl)aniline HCl | ~255 | π → π | Protonation of the nitrogen removes the lone pair from conjugation, resulting in a spectrum that more closely resembles the unsubstituted aromatic system (a hypsochromic or blue shift relative to the main conjugation band of the aniline). |
Table 5: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Notes |
| 4-(Furan-2-yl)aniline | 159 | 130, 104, 77 | Fragmentation of the furan and aniline rings.[2] |
| 4-(Furan-2-yl)aniline HCl | 159 (as free base) | 130, 104, 77, 36 (HCl) | In typical EI-MS, the salt will likely dissociate to the free base and HCl. The observed mass spectrum will be that of the free base. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample (either the free base or the hydrochloride salt) was dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
-
Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was collected and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the sample was prepared in a UV-grade solvent (e.g., ethanol). This solution was then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Acquisition: The spectrum was scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. A baseline was recorded using the pure solvent.
-
Data Processing: The wavelength of maximum absorbance (λ_max) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: Electron ionization was performed at 70 eV.
-
Analysis: The ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the molecular ion and fragment ions was recorded.
Logical and Experimental Workflow
The following diagram illustrates the workflow for the comparative spectroscopic analysis.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Analysis of the Anti-Proliferative Efficacy of Novel Furan-Anilines and Established Anticancer Agents
Guide for Researchers and Drug Development Professionals
This guide provides a comparative benchmark of novel furan-aniline compounds against widely-used anticancer drugs. Furan-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-proliferative effects.[1][2][3] This document outlines their performance, mechanisms of action, and the experimental protocols used for their evaluation, offering a valuable resource for oncology researchers and professionals in drug discovery.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
The table below summarizes the IC50 values for representative novel furan derivatives against various cancer cell lines, juxtaposed with data for established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.
| Compound Class | Specific Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [1] |
| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [1] |
| Furan Derivative | Compound 24 | SW620 (Colorectal Cancer) | Moderate Activity | [1] |
| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [4] |
| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [4] |
| Furoxan Derivative | Ugi-Fx (8a ) | T24 (Bladder Cancer) | <10 | [5] |
| Known Drug | Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0 | Standard Reference |
| Known Drug | Doxorubicin | HeLa (Cervical Cancer) | ~0.1 - 1.0 | Standard Reference |
| Known Drug | Cisplatin | A549 (Lung Cancer) | ~1.0 - 10.0 | Standard Reference |
| Known Drug | Paclitaxel | PC-3 (Prostate Cancer) | ~0.01 - 0.1 | Standard Reference |
Note: The data presented for known drugs are typical ranges observed in literature. Specific IC50 values can vary based on experimental conditions and cell line passage number.
Mechanisms of Action: Furan-Anilines vs. Standard Drugs
Understanding the mechanism of action is critical for drug development. While novel furan-anilines exhibit diverse pathways, they are often contrasted with the well-documented mechanisms of established drugs.
Established Anticancer Drugs
-
Doxorubicin : This anthracycline antibiotic primarily acts by intercalating into DNA, which disrupts DNA and RNA synthesis.[6][] It also inhibits the enzyme topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[][8][9] Furthermore, doxorubicin generates reactive oxygen species (ROS) that cause cellular damage.[6][9]
-
Cisplatin : As a platinum-based drug, cisplatin forms cross-links with DNA, primarily creating intra-strand adducts.[10][11] This distortion of the DNA structure inhibits DNA replication and transcription, triggering cell cycle arrest and apoptosis (programmed cell death).[11][12]
-
Paclitaxel : Paclitaxel is a mitotic inhibitor that targets microtubules.[13] It stabilizes the microtubule polymer, preventing the dynamic assembly and disassembly required for mitotic spindle formation.[13] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
Novel Furan-Aniline Derivatives
Research indicates that furan-containing compounds exert their anti-proliferative effects through various mechanisms:
-
Signaling Pathway Inhibition : Some furan derivatives have been shown to suppress critical cancer signaling pathways like PI3K/Akt and Wnt/β-catenin by promoting the activity of the tumor suppressor PTEN.[1][15]
-
Tubulin Polymerization Inhibition : Certain derivatives act similarly to vinca alkaloids or colchicine by inhibiting the polymerization of tubulin, a key component of microtubules, leading to cell cycle arrest.[4]
-
Apoptosis Induction : Many furan derivatives induce apoptosis, as evidenced by cell cycle analysis showing an accumulation of cells in the pre-G1 phase.[4]
-
Nitric Oxide (·NO) Release : Some furoxan derivatives demonstrate anti-proliferative activity linked to the release of nitric oxide, a molecule with complex roles in cancer biology.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and workflows discussed.
Experimental Protocols
Standardized protocols are essential for the reliable comparison of anti-proliferative effects. The MTT assay is a widely adopted colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (Novel Furan-Anilines, reference drugs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Workflow:
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the furan-aniline compounds and reference drugs. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Conclusion
This guide demonstrates that novel furan-aniline derivatives possess significant anti-proliferative properties, with some compounds exhibiting potency in the low micromolar and even nanomolar range. Their mechanisms of action appear diverse, targeting key cancer-related signaling pathways and cellular processes distinct from or overlapping with established drugs like Doxorubicin, Cisplatin, and Paclitaxel. The promising activity of these compounds underscores their potential as a scaffold for the development of new, targeted cancer therapies. Further investigation into their structure-activity relationships, in vivo efficacy, and safety profiles is warranted to advance these promising agents toward clinical application.
References
- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of 4-(Furan-2-yl)aniline Based Compounds: A Focus on Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 4-(furan-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3][4] Its unique electronic and structural properties, arising from the combination of an electron-rich furan ring and a versatile aniline moiety, allow for interactions with a wide array of biological targets.[1][3][4] This inherent promiscuity necessitates a thorough evaluation of the cross-reactivity of any new compound based on this framework to ensure target selectivity and minimize off-target effects, which can lead to unforeseen side effects. This guide provides a comparative analysis of a representative furan-containing compound, offering experimental data and detailed protocols to aid in the assessment of target engagement and selectivity.
Performance Comparison: Targeting the A₂A Adenosine Receptor
To illustrate the process of evaluating selectivity, we present data on ANR 672 , a potent A₂A adenosine receptor (A₂AAR) antagonist that incorporates a furan-2-yl group within its structure.[5][6][7] Its performance is compared against Istradefylline , an FDA-approved drug for Parkinson's disease that also targets the A₂AAR.
The A₂A adenosine receptor, a G-protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including neurotransmission and inflammation.[5][6] Antagonism of this receptor is a therapeutic strategy for neurodegenerative disorders.
Quantitative Comparison of A₂A Receptor Antagonists
The following table summarizes the binding affinity (Kᵢ) and functional potency (IC₅₀) of ANR 672 in comparison to Istradefylline. Lower values indicate higher affinity and potency, respectively.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| ANR 672 (4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol) | A₂AAR | 1.02 ± 0.06 | 131 ± 16 |
| Istradefylline (FDA-Approved Comparator) | A₂AAR | Not Reported in Source | ~60-80 µM (Cytotoxicity) |
Data sourced from Murugesan et al. (2025).[5][6]
The data demonstrates that ANR 672 exhibits high affinity for the A₂AAR, with a Kᵢ value in the low nanomolar range.[5][6] Its functional antagonism is confirmed by its ability to inhibit agonist-induced cAMP production with an IC₅₀ of 131 nM.[5][6]
Experimental Protocols
To ensure robust and reproducible cross-reactivity studies, detailed and validated experimental protocols are essential. Below is a representative methodology for a radioligand displacement assay, a common technique for determining the binding affinity of a test compound for a specific receptor.
Radioligand Displacement Assay for A₂A Adenosine Receptor
This protocol is adapted from standard methodologies for GPCR binding assays.[8][9][10]
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a 4-(furan-2-yl)aniline derivative) for the human A₂A adenosine receptor (hA₂AAR) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the recombinant hA₂AAR (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CGS21680 or another suitable A₂AAR-selective radiolabeled antagonist.[8]
-
Test Compound: The 4-(furan-2-yl)aniline based compound of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled A₂AAR ligand (e.g., 10 µM NECA).[8]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.[8]
-
Filtration System: Glass fiber filters (e.g., Brandel GF/B) and a cell harvester.[8]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: In individual assay tubes, add 50 µL of increasing concentrations of the test compound, 50 µL of the radioligand (at a final concentration near its Kₔ value, e.g., 10 nM for [³H]CGS21680), and 100 µL of the membrane suspension (typically 20 µg of protein per tube).[8]
-
Controls: Prepare tubes for total binding (no test compound) and non-specific binding (containing the high concentration of the non-labeled ligand).
-
Incubation: Incubate the mixtures for 60 minutes at 25°C in a shaking water bath to reach equilibrium.[8]
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizing Pathways and Workflows
Diagrams are crucial for understanding the complex biological systems and experimental processes involved in drug discovery.
Caption: A₂A Adenosine Receptor Signaling Cascade and Point of Inhibition.
Caption: General Workflow for Assessing Compound Cross-Reactivity.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic methodologies for furan-anilines
A Head-to-Head Comparison of Synthetic Methodologies for Furan-Anilines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of molecules incorporating both furan and aniline moieties is of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties these scaffolds impart. A variety of synthetic strategies can be employed to construct these valuable compounds, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent synthetic methodologies for furan-anilines, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Synthetic Strategies
The construction of furan-anilines can be broadly categorized into two approaches:
-
Formation of the furan ring onto an existing aniline derivative.
-
Coupling of a pre-formed furan ring with an aniline or its precursor.
This guide will focus on four key methodologies that exemplify these approaches: the Paal-Knorr Furan Synthesis, the Feist-Benary Furan Synthesis, the Buchwald-Hartwig Amination, and the Ullmann Condensation.
Methodologies for Furan Ring Formation
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for constructing a furan ring from a 1,4-dicarbonyl compound.[1][2] When an aniline is used as a reactant, this method can be adapted to produce N-arylpyrroles; however, for the synthesis of furan-anilines where the aniline moiety is a substituent on the furan ring, the 1,4-dicarbonyl precursor would need to already contain the aniline group. A more common approach is the synthesis of a furan ring that is later coupled to an aniline. A significant advancement in this area is the use of microwave assistance, which can dramatically reduce reaction times and improve yields.[3][4][5]
General Reaction Scheme:
Figure 1. General workflow for the Paal-Knorr furan synthesis.
Experimental Protocol (Microwave-Assisted): [3][4]
A representative procedure for the microwave-assisted Paal-Knorr synthesis of a substituted furan is as follows:
-
A solution of the 1,4-dicarbonyl compound (1.0 mmol) in an appropriate solvent (e.g., acetic acid, 2 mL) is placed in a microwave vial.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 mmol) is added.
-
The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120-150°C) for a short duration (e.g., 2-10 minutes).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired furan derivative.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis offers another route to substituted furans by reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7] Similar to the Paal-Knorr synthesis, to generate a furan-aniline directly, one of the starting materials would need to incorporate the aniline moiety.
General Reaction Scheme:
Figure 2. General workflow for the Feist-Benary furan synthesis.
Experimental Protocol: [8]
A general procedure for the Feist-Benary synthesis is as follows:
-
The β-dicarbonyl compound (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol).
-
A base (e.g., pyridine or aqueous ammonia, 1.0-1.2 equiv) is added to the solution.
-
The α-halo ketone (1.0 equiv) is added, and the mixture is stirred at room temperature or heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Methodologies for Carbon-Nitrogen Bond Formation
These methods are particularly useful for coupling a pre-synthesized furan derivative (typically a halofuran) with an aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is highly versatile and tolerates a wide range of functional groups, making it a popular choice for the synthesis of complex aryl amines, including furan-anilines.[11][12]
General Reaction Scheme:
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Feist-Benary synthesis of furan [quimicaorganica.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
Unraveling the Solid-State Architecture: A Comparative Analysis of Crystal Packing in Substituted Furan-Aniline Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the intricate world of intermolecular interactions that govern the crystal structures of furan-aniline derivatives. This report details how the addition of different chemical groups to the furan-aniline core dictates the overall crystalline arrangement, a critical factor in determining the physicochemical properties of these compounds, such as solubility and stability.
This guide presents a comparative analysis of the crystal packing of a selection of substituted furan-aniline and related derivatives. By examining the crystallographic data, we can elucidate the influence of different substituents on the supramolecular architecture. The derivatives analyzed include a core furan-aniline structure, a nitro-substituted analogue, a chloro-nitro-substituted aniline, and a methoxy-nitro-substituted aniline. This comparison sheds light on the role of electron-donating and electron-withdrawing groups, as well as the furan moiety itself, in directing the formation of hydrogen bonds and π-π stacking interactions, the primary forces governing crystal packing.
Comparative Crystallographic Data
The following table summarizes the key crystallographic and intermolecular interaction data for the selected derivatives, providing a quantitative basis for comparison.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions | Key Hydrogen Bonds (Type, D-A Distance Å) | π-π Stacking (Centroid-Centroid Distance Å) |
| 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | a = 13.195 Å, b = 5.6162 Å, c = 14.958 Å, β = 107.00° | N-H···N, ~2.9-3.0 Å (dimer formation) | 3.291 - 3.460[1] |
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | a = 3.8573 Å, b = 20.334 Å, c = 13.629 Å, β = 90.57° | C-H···O, C-H···N (weak) | 3.854[2][3] |
| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | Monoclinic | Pc | a = 11.272 Å, b = 3.8023 Å, c = 17.016 Å, β = 97.051° | N-H···O, 3.218 Å (inter-dimer) | Not prominent |
| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | Monoclinic | P2₁/c | a = 7.675 Å, b = 14.918 Å, c = 7.026 Å, β = 108.67° | N-H···O (intramolecular and intermolecular) | ~3.5 Å |
Experimental Protocols
A detailed understanding of the methodologies used to obtain and analyze crystal structures is paramount for interpreting the data presented.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional arrangement of atoms within a crystal is primarily achieved through single-crystal X-ray diffraction.
-
Crystal Growth : Single crystals of the furan-aniline derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection : A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods to minimize the difference between the observed and calculated diffraction intensities, resulting in a precise determination of atomic positions, bond lengths, and bond angles.
Computational Analysis
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing and understanding the intermolecular interactions that stabilize the crystal lattice.
-
Hirshfeld Surface Analysis : This method is used to visualize and quantify intermolecular interactions in the crystal. The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, and it is colored according to the types and distances of intermolecular contacts.
-
Energy Framework Calculations : These calculations are employed to quantify the energetic contributions of different types of intermolecular interactions (e.g., electrostatic, dispersion) to the overall stability of the crystal packing. This allows for a deeper understanding of the dominant forces in the supramolecular architecture.
Visualization of Crystal Packing Principles
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for Crystal Structure Determination and Analysis.
Caption: Substituent Effects on Hydrogen Bonding Propensity.
Discussion and Comparison
The presence of the furan ring introduces a heterocyclic element that can participate in various non-covalent interactions. In the case of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine , the crystal packing is dominated by strong N-H···N hydrogen bonds, leading to the formation of dimers.[1] Furthermore, significant π-π stacking interactions are observed, with centroid-centroid distances indicating a considerable overlap of the aromatic systems.[1]
In contrast, the introduction of a strongly electron-withdrawing nitro group, as seen in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline , leads to a packing arrangement primarily driven by π-π stacking interactions, with an interplanar separation of 3.854 Å.[2][3] The hydrogen bonding in this structure is limited to weaker C-H···O and C-H···N interactions.[2][3] This suggests that the electron-withdrawing nature of the nitro group diminishes the hydrogen bond donating and accepting capabilities of the aniline moiety in favor of maximizing π-π overlap.
The combined effect of a halogen and a nitro group is evident in 4-Chloro-2-nitroaniline . Here, the crystal packing is characterized by N-H···O hydrogen bonds that link dimers into a one-dimensional ribbon. The presence of the chloro substituent appears to modulate the hydrogen bonding pattern compared to the purely nitro-substituted analogue.
When an electron-donating methoxy group is present alongside a nitro group, as in 4-Methoxy-2-nitroaniline , both intramolecular and intermolecular N-H···O hydrogen bonds are observed. The crystal structure also exhibits π-π stacking interactions. This highlights the interplay between the electron-donating and electron-withdrawing substituents in directing the formation of a complex network of intermolecular interactions.
References
Safety Operating Guide
Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals
For immediate reference, 4-(Furan-2-yl)aniline hydrochloride must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The disposal protocol is based on the known hazards of its constituent chemical classes, anilines and furans.
Hazard Profile and Safety Summary
Aniline hydrochloride is known to be:
-
Toxic if swallowed, inhaled, or in contact with skin[1][2][3][4][5].
-
A cause of serious eye damage and skin sensitization[1][2][3][4].
-
A cause of damage to organs through prolonged or repeated exposure[1][3][4].
Furan and its derivatives present the following risks:
-
Potential carcinogenicity[6].
-
The ability to form explosive peroxides, especially when exposed to air and light[6].
-
Sensitivity to light and air[6].
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Oral, Dermal, Inhalation |
| Serious Eye Damage | Can cause irreversible damage to the eyes. | Ocular |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | Dermal |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Inhalation, Dermal, Oral |
| Carcinogenicity | Suspected of causing cancer. | Inhalation, Dermal, Oral |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | Inhalation, Dermal, Oral |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Environmental Release |
| Peroxide Formation | Potential for furan moiety to form explosive peroxides. | Storage, Handling |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste management service.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
3. Waste Container Management:
-
Use only containers approved for hazardous waste collection. These should be made of a material compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container tightly sealed when not in use to prevent the release of fumes and potential peroxide formation[7].
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents[7].
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][7].
-
Provide the waste disposal company with a complete and accurate description of the waste.
-
Maintain records of the waste disposal, including the date, quantity, and method of disposal, as required by regulations.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Relationship of Disposal Considerations
Caption: Relationship between chemical properties, hazards, and disposal procedures.
References
Personal protective equipment for handling 4-(Furan-2-yl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-(Furan-2-yl)aniline hydrochloride. The following procedural guidance is based on the known hazards of its constituent parts, furan and aniline hydrochloride, as well as safety data for the closely related compound, 3-(Furan-2-yl)aniline hydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety precautions. The primary hazards are associated with its acute toxicity, potential carcinogenicity, and the flammable and peroxide-forming nature of the furan moiety.[1] Aniline hydrochloride is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[2][3] Furan is an extremely flammable liquid and a known carcinogen that can form explosive peroxides over time.[1]
A comprehensive summary of the required Personal Protective Equipment (PPE) is provided in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned.[1] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge when handling the solid outside of a certified chemical fume hood or when aerosolization is possible.[1] |
| Footwear | Closed-toe Shoes | Leather or chemical-resistant material is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Preparation and Handling Workflow
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
Keep the container tightly closed and protected from light.
-
The storage area should be clearly marked with appropriate hazard warnings, including "Toxic" and "Potential Carcinogen".
Disposal Plan: Step-by-Step Procedures
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Detailed Disposal Steps:
-
Waste Collection:
-
Solid Waste: Collect all contaminated disposable materials, such as gloves, bench paper, and pipette tips, in a clearly labeled, sealed plastic bag or container designated for "Toxic Chemical Waste".
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
-
Neutralization (for spills):
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[5]
-
Do not attempt to neutralize with strong acids or bases without a thorough understanding of the reaction, as this could generate additional hazards.
-
-
Final Disposal:
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3][4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation (if safe to do so).
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for toxic and flammable substances.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Report the incident to your institution's environmental health and safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
